1,2-Difluoro-3-propoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-difluoro-3-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZJQVBKARIQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560998 | |
| Record name | 1,2-Difluoro-3-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124728-93-4 | |
| Record name | 1,2-Difluoro-3-propoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124728-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Difluoro-3-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,2-difluoro-3-propoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Difluoro-3-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Difluoro-3-propoxybenzene is a fluorinated aromatic ether with potential applications in materials science, particularly as an intermediate for liquid crystal materials. While its direct biological activities are not extensively documented in publicly available literature, the presence of the fluorinated benzene motif suggests potential for modulation of metabolic stability and bioactivity, a strategy commonly employed in drug discovery. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, and an analysis of potential biological implications based on structurally related compounds.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature. Its key identifying information and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₂O | [1] |
| Molecular Weight | 172.17 g/mol | [1] |
| CAS Number | 124728-93-4 | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,3-Difluoro-1-propoxybenzene, 3-Propoxy-1,2-difluorobenzene | [2] |
| Boiling Point | 189.5 °C at 760 mmHg | [2] |
| Density | 1.111 g/cm³ | [2] |
| Refractive Index | 1.457 | [2] |
| Flash Point | 74.8 °C | [2] |
| LogP | 2.75360 | [2] |
| Solubility | Sparingly soluble in water (0.088 g/L at 25 °C) | [2] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of 2,3-difluorophenol with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.
References
An In-depth Technical Guide to 1,2-Difluoro-3-propoxybenzene: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1,2-Difluoro-3-propoxybenzene. While specific experimental data for this compound remains limited in publicly accessible literature, this document compiles available information on its structure and properties. Furthermore, it explores potential synthetic strategies and discusses the broader context of fluorinated aromatic compounds in medicinal chemistry, offering insights into its potential applications for drug development professionals.
Chemical Structure and Properties
This compound is a substituted aromatic ether. The core structure consists of a benzene ring substituted with two adjacent fluorine atoms and a propoxy group.
Chemical Structure:
In-Depth Technical Guide to the Synthesis of 1,2-Difluoro-3-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-Difluoro-3-propoxybenzene, a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. This document details the most effective synthetic route, a complete experimental protocol, and the characterization data for the target compound.
Introduction
This compound is an aromatic ether containing a difluorinated phenyl ring. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. As such, this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic or pesticidal applications. The most direct and efficient method for the preparation of this compound is the Williamson ether synthesis.
Synthetic Pathway: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1][2] In this S(_N)2 reaction, a deprotonated alcohol (alkoxide) acts as a nucleophile and attacks an organohalide, resulting in the formation of an ether.[2][3]
For the synthesis of this compound, the reaction proceeds by the deprotonation of 2,3-difluorophenol to form the corresponding phenoxide. This is followed by the nucleophilic attack of the phenoxide on a propyl halide, such as 1-bromopropane, to yield the desired ether.
Reaction Scheme:
References
In-Depth Technical Guide: 1,2-Difluoro-3-propoxybenzene (CAS 124728-93-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Difluoro-3-propoxybenzene, a fluorinated aromatic ether with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its relevance in the broader context of drug development.
Core Compound Data
This compound is a substituted aromatic compound characterized by the presence of two adjacent fluorine atoms and a propoxy group on the benzene ring. These structural features, particularly the fluorine atoms, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel bioactive molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 124728-93-4 | [1][2][3] |
| Molecular Formula | C₉H₁₀F₂O | [1][2][3] |
| Molecular Weight | 172.17 g/mol | [1][2][3] |
| Boiling Point | 189.5 ± 20.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 74.8 ± 17.7 °C | [1] |
| Refractive Index | 1.457 | [1] |
| LogP | 3.21 | [1] |
| PSA (Polar Surface Area) | 9.23 Ų | [1] |
| Vapor Pressure | 0.8 ± 0.3 mmHg at 25°C | [1] |
Synonyms:
-
Benzene, 1,2-difluoro-3-propoxy-
-
1-Propoxy-2,3-difluorobenzene
-
2,3-Difluorophenyl propyl ether
-
1,2-difluoro-3-n-propyloxybenzene
-
2,3-DIFLUORO-1-PROPOXYBENZENE[1]
Synthesis Methodology
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis proceeds by reacting the commercially available 2,3-difluorophenol with a suitable propyl halide in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
This protocol is based on established Williamson ether synthesis procedures and is adapted for the specific synthesis of this compound.[1][4]
Materials:
-
2,3-Difluorophenol (CAS: 6418-38-8)
-
1-Bromopropane (or 1-Iodopropane)
-
Potassium Carbonate (K₂CO₃), finely pulverized
-
Acetone (or N,N-Dimethylformamide - DMF)
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,3-difluorophenol (1.0 eq), finely pulverized potassium carbonate (1.5-2.0 eq), and a suitable solvent such as acetone or DMF.
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Diagram 1: Experimental Workflow for the Synthesis of this compound
Role in Drug Development and Medicinal Chemistry
Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug. The difluorophenyl group, in particular, is a common substituent in various bioactive molecules.
This compound serves as a valuable intermediate for the synthesis of more complex molecules. For instance, propoxybenzene derivatives are cited as intermediates in the synthesis of antibacterial compounds. The unique substitution pattern of this compound allows for further chemical modifications, enabling the exploration of novel chemical space in the search for new therapeutic agents.
Diagram 2: Logical Relationship in Drug Discovery
Potential Signaling Pathways and Biological Targets
At present, there is no direct evidence linking this compound to specific signaling pathways or biological targets. However, based on the known pharmacology of other fluorinated aromatic compounds, it is plausible that derivatives of this molecule could be designed to interact with a variety of biological targets, including enzymes and receptors. The exploration of its biological activity would require systematic screening against a panel of relevant targets in therapeutic areas where fluorinated compounds have shown promise, such as oncology, neuroscience, and infectious diseases.
Conclusion
This compound is a readily synthesizable fluorinated building block with significant potential for applications in medicinal chemistry and materials science. This guide provides the essential physicochemical data and a detailed experimental protocol for its preparation via the Williamson ether synthesis. While its specific biological activities remain to be elucidated, its structural features make it a promising scaffold for the development of novel therapeutic agents. Further research into the biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. m.youtube.com [m.youtube.com]
- 5. US5136059A - Propoxybenzene derivatives and process for preparing the same - Google Patents [patents.google.com]
The Strategic Incorporation of Fluorine in Aromatic Systems: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The introduction of fluorine into aromatic compounds has become a pivotal strategy in modern medicinal chemistry, materials science, and agrochemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's biological and chemical characteristics.[1][2] This technical guide provides an in-depth exploration of fluorinated aromatic compounds, covering their synthesis, distinctive properties, and applications, with a particular focus on drug discovery. Detailed experimental protocols for key synthetic methodologies are provided, along with quantitative data to facilitate comparative analysis.
Core Concepts in Aromatic Fluorination
The strategic placement of fluorine on an aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Key effects include:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[1][2]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, leading to enhanced binding interactions with target proteins through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.[1][2]
-
Lipophilicity and Permeability: The introduction of fluorine can modulate a compound's lipophilicity (logP), which in turn affects its solubility, membrane permeability, and overall absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorination on lipophilicity is context-dependent and can either increase or decrease the logP value.[3][4]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state at physiological pH.[5]
Synthesis of Fluorinated Aromatic Compounds
Several synthetic methods are employed for the introduction of fluorine onto an aromatic ring. The choice of method depends on the substrate, desired regioselectivity, and functional group tolerance.
Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical and reliable method for the synthesis of aryl fluorides from aromatic primary amines. The reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding aryl fluoride.[6][7]
Mechanism: The reaction involves the diazotization of an aromatic amine with nitrous acid, followed by the introduction of a tetrafluoroborate anion. The resulting diazonium salt is then heated, leading to the loss of nitrogen gas and the formation of an aryl cation, which is subsequently trapped by a fluoride ion.[6]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for introducing fluorine, particularly on electron-deficient aromatic rings. In this reaction, a good leaving group (often a nitro or halide group) is displaced by a fluoride ion.[8][9]
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophilic fluoride source attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.[8]
Electrophilic Fluorination
Electrophilic fluorination reagents deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic ring. Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used due to their stability and ease of handling.[10][11]
Mechanism: The precise mechanism of electrophilic fluorination is still a subject of study, but it is generally believed to involve the direct attack of the electron-rich aromatic ring on the electrophilic fluorine source.
Physicochemical Properties of Fluorinated Aromatic Compounds
The introduction of fluorine significantly alters the physicochemical properties of aromatic compounds. The following tables provide a comparative summary of these effects.
| Property | Non-Fluorinated Aromatic | Fluorinated Aromatic | Reference(s) |
| Bond Dissociation Energy (kcal/mol) | C-H (in Benzene): ~111 | C-F (in Fluorobenzene): ~124 | [12][13] |
| pKa | Phenol: 9.95 | 4-Fluorophenol: 9.55 | [14] |
| Aniline: 4.60 | 4-Fluoroaniline: 4.65 | [14] | |
| Lipophilicity (logP) | Benzene: 2.13 | Fluorobenzene: 2.27 | [3][4] |
| Toluene: 2.73 | 4-Fluorotoluene: 2.87 | [3][4] | |
| Anisole: 2.11 | 4-Fluoroanisole: 2.30 | [3][4] |
Applications in Drug Discovery
The unique properties of fluorinated aromatic compounds have led to their widespread incorporation into a variety of pharmaceuticals.
Bioisosteric Replacement
Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group. Due to its similar size to hydrogen, it can often be substituted with minimal steric perturbation. As a hydroxyl bioisostere, it can mimic the hydrogen bonding capabilities of the hydroxyl group while improving metabolic stability.[1]
Case Study: Fluorinated Kinase Inhibitors
Many kinase inhibitors incorporate fluorinated aromatic moieties to enhance their potency and pharmacokinetic properties. For example, the introduction of fluorine can improve binding to the ATP-binding pocket of the kinase.[15][16]
Mechanism of Action: Fluorinated kinase inhibitors typically act as competitive inhibitors of ATP, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates. The fluorine atoms can form favorable interactions with amino acid residues in the active site, increasing the inhibitor's affinity and selectivity.[16]
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorotoluene via the Balz-Schiemann Reaction
Materials:
-
p-Toluidine
-
Sodium nitrite (NaNO₂)
-
Hydrofluoroboric acid (HBF₄, 48% in water)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization: In a flask cooled to 0-5 °C, dissolve p-toluidine in a solution of HBF₄. Slowly add an aqueous solution of NaNO₂ dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature.
-
Isolation of Diazonium Salt: The p-tolyldiazonium tetrafluoroborate will precipitate. Collect the solid by filtration and wash it with cold diethyl ether.
-
Thermal Decomposition: Gently heat the dried diazonium salt in a flask equipped with a condenser. The decomposition will start, evolving nitrogen gas. Continue heating until the evolution of gas ceases.
-
Purification: Distill the crude product to obtain pure 4-fluorotoluene. Dry the distillate over anhydrous sodium sulfate.
Protocol 2: Synthesis of 4-Fluoronitrobenzene via Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
4-Chloronitrobenzene
-
Anhydrous potassium fluoride (KF)
-
Dimethyl sulfoxide (DMSO)
-
Standard glassware for reflux and workup
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-chloronitrobenzene and anhydrous KF in DMSO.
-
Reaction: Heat the mixture to reflux (around 150-160 °C) and monitor the reaction by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or crystallization.[17]
Protocol 3: Electrophilic Fluorination of Anisole using Selectfluor®
Materials:
-
Anisole
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (CH₃CN)
-
Trifluoromethanesulfonic acid (TfOH)
-
Standard glassware for reaction and workup
Procedure:
-
Reaction Setup: In a flask, dissolve anisole in acetonitrile.
-
Reaction: Add Selectfluor® to the solution, followed by the dropwise addition of trifluoromethanesulfonic acid at room temperature. Stir the mixture until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction by adding water.
-
Extraction: Extract the mixture with diethyl ether.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography to yield a mixture of 2-fluoroanisole and 4-fluoroanisole.[18]
Protocol 4: 19F NMR Analysis of a Fluorinated Compound
Objective: To obtain a 19F NMR spectrum for structural confirmation and purity assessment of a synthesized fluorinated aromatic compound.
Materials and Equipment:
-
Synthesized fluorinated aromatic compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified fluorinated compound (typically 5-10 mg) in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Tune and match the fluorine probe of the NMR spectrometer.
-
Set the spectrometer to the 19F nucleus frequency.
-
Use a standard pulse program for a one-dimensional 19F spectrum. Proton decoupling is often applied to simplify the spectrum by removing 1H-19F couplings.
-
-
Data Acquisition:
-
Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to encompass the expected chemical shift range for aromatic fluorine atoms.
-
A relaxation delay (D1) of 1-5 seconds is typically sufficient.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Analyze the chemical shifts, multiplicities (if not decoupled), and integration of the signals to confirm the structure and assess the purity of the compound.[19][20]
-
Conclusion
The incorporation of fluorine into aromatic systems is a powerful and versatile tool in chemical research and development. A thorough understanding of the synthesis, properties, and applications of fluorinated aromatic compounds is essential for leveraging their full potential. The strategic introduction of fluorine can lead to significant improvements in metabolic stability, binding affinity, and overall drug-like properties. The experimental protocols provided in this guide offer a practical starting point for the synthesis and analysis of these important molecules. As synthetic methodologies continue to advance, the role of fluorinated aromatic compounds in drug discovery and materials science is poised to expand even further.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 12. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are FRK inhibitors and how do they work? [synapse.patsnap.com]
- 17. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. worldscientific.com [worldscientific.com]
- 19. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacological profile. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in drug discovery, with a focus on its impact on metabolic stability, binding affinity, acidity (pKa), and membrane permeability. Detailed experimental protocols for assessing these key parameters are provided to enable researchers to practically apply these concepts.
The Pivotal Role of Fluorine in Modulating Physicochemical Properties
Fluorine's unique properties—high electronegativity, small atomic radius similar to hydrogen, and the strength of the carbon-fluorine bond—are leveraged to enhance the drug-like characteristics of a molecule.[1][2][3] Strategic placement of fluorine atoms can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profiles.[4][5][6]
Enhancing Metabolic Stability
One of the most common applications of fluorine in drug design is to block metabolic "soft spots," particularly sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[7] The high strength of the C-F bond (approximately 105.4 kcal/mol) makes it significantly more resistant to cleavage compared to a C-H bond.[8] This increased stability at metabolically labile positions can prolong a drug's half-life, reduce dosing frequency, and minimize the formation of potentially toxic metabolites.[2][8] For instance, the replacement of a hydrogen atom with fluorine on an aromatic ring can significantly slow down oxidative metabolism.
Modulating Binding Affinity and Conformation
The introduction of fluorine can influence a molecule's binding affinity for its target protein through various mechanisms. Fluorine's high electronegativity can alter the electron distribution within a molecule, creating favorable interactions with the protein's active site.[9] It can participate in hydrogen bonds, interact with electron-poor moieties, and engage in lipophilic interactions.[9] Furthermore, the electrostatic interactions of fluorine can lead to significant conformational changes, locking the molecule into a bioactive conformation that enhances its binding potency.
Altering Acidity (pKa)
The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby acidic or basic functional groups.[1][8] For example, the introduction of fluorine can lower the pKa of a nearby amine, making it less basic. This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and bioavailability.[10] A less basic compound may exhibit improved membrane permeation, leading to better oral absorption.[1]
Influencing Membrane Permeability and Lipophilicity
Fluorine's effect on lipophilicity is complex and context-dependent. While monofluorination or trifluoromethylation of alkyl groups can reduce lipophilicity, fluoro-arenes are generally more lipophilic. This ability to fine-tune lipophilicity is a valuable tool for medicinal chemists. Increased lipophilicity can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[3] However, excessive lipophilicity can lead to poor solubility and other undesirable properties, necessitating a careful balance.[1]
Quantitative Impact of Fluorination on Drug Properties
The following tables summarize the quantitative effects of fluorination on key drug discovery parameters.
| Parameter | Effect of Fluorination | Rationale | Quantitative Impact (Example) |
| Metabolic Half-Life (t½) | Increased | Blocking of metabolic sites by the strong C-F bond.[8] | The half-life of a hypothetical compound "A" in a liver microsomal stability assay increased from 15 minutes to 60 minutes after fluorination ("Compound A-F").[11] |
| Binding Affinity (Ki or KD) | Can be significantly increased | Altered electronics, improved hydrophobic interactions, and conformational stabilization.[9] | Replacement of a phosphate group with a pentafluorophosphato group in a PTP1B inhibitor improved the inhibition constant (Ki) from 1555 µM to 61 µM.[12] |
| Acidity (pKa) | Decreased for nearby basic groups; Increased for nearby acidic groups | Strong inductive electron-withdrawing effect of fluorine.[8][10] | The pKa of perfluorooctanoic acid (PFOA) is significantly lower (around -0.27 to 2.2) compared to its non-fluorinated counterpart, octanoic acid (around 4.8).[13][14] |
| Membrane Permeability (Papp) | Generally increased, but context-dependent | Modulation of lipophilicity and reduction of polar surface area.[3][15] | A direct correlation between increased lipophilicity (logP) due to fluorination and increased membrane partitioning (logKp) has been observed.[14] |
Experimental Protocols for Assessing the Impact of Fluorination
Detailed methodologies for key in vitro assays are provided below to guide researchers in evaluating the effects of fluorination.
Metabolic Stability: Liver Microsomal Stability Assay
This in vitro assay is a standard method to evaluate a compound's susceptibility to metabolism by CYP enzymes present in liver microsomes.[11]
Materials:
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Human or other species liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein concentration), and the test compound at a final concentration of typically 1 µM.[8][16]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.[11]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[11]
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.[8][11]
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard.[8][11]
-
Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.[11]
-
Sample Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[8][11]
-
Data Analysis: Determine the rate of disappearance of the parent compound over time. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]
Caption: Workflow for the Liver Microsomal Stability Assay.
Binding Affinity: ¹⁹F NMR Competition Binding Assay
This technique is particularly useful for fluorinated compounds, leveraging the sensitivity of the ¹⁹F nucleus to its chemical environment to monitor binding events.
Materials:
-
Fluorinated ligand (spy molecule)
-
Target protein
-
Non-fluorinated competitor compounds
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer with a fluorine probe
Procedure:
-
Spy Molecule Characterization: First, characterize the ¹⁹F NMR spectrum of the fluorinated ligand alone and in the presence of the target protein to identify the chemical shifts of the free and bound states.
-
Competition Assay Setup: Prepare a series of NMR tubes containing a fixed concentration of the target protein and the fluorinated "spy" molecule.
-
Titration with Competitor: Add increasing concentrations of the non-fluorinated competitor compound to the NMR tubes.
-
NMR Data Acquisition: Acquire ¹⁹F NMR spectra for each sample.
-
Data Analysis: Monitor the changes in the ¹⁹F NMR signal of the spy molecule. As the competitor displaces the spy molecule from the protein's binding site, the signal corresponding to the bound state will decrease, and the signal for the free state will increase. The binding affinity (Ki) of the competitor can be calculated from the concentration-dependent displacement of the spy molecule.
Caption: Principle of the ¹⁹F NMR Competition Binding Assay.
pKa Determination: Potentiometric Titration
This is a classic and accurate method for determining the pKa of ionizable compounds.
Materials:
-
Test compound
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Potassium chloride (KCl) solution (to maintain constant ionic strength)
-
Calibrated pH meter with an electrode
-
Burette and magnetic stirrer
Procedure:
-
Sample Preparation: Dissolve a known amount of the test compound in water or a suitable co-solvent to a known concentration (e.g., 1 mM). Add KCl solution to maintain a constant ionic strength.[9][17]
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titration: Slowly add the standardized titrant (acid or base) in small increments from a burette.
-
pH Measurement: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the compound is in its ionized form. For multiprotic compounds, multiple inflection points will be observed.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.
Materials:
-
PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Test compound and control compounds
-
Phosphate buffered saline (PBS)
-
96-well UV plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[18]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.[18]
-
Prepare Donor Plate: Add the test compound solution (dissolved in buffer) to the wells of the donor plate.[2]
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.[5][18]
-
Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * Area * time) * ln(1 - [drug]acceptor / [drug]equilibrium)
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the area of the membrane, and time is the incubation time.
Caption: General Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a well-established and powerful strategy in drug discovery. Its ability to enhance metabolic stability, modulate binding affinity, fine-tune pKa, and influence membrane permeability provides medicinal chemists with a versatile tool to optimize lead compounds into successful drug candidates. The continued development of novel fluorination methods will undoubtedly expand the applications of fluorine in medicinal chemistry.[18][19] A thorough understanding of the principles outlined in this guide, coupled with the practical application of the detailed experimental protocols, will empower researchers to effectively harness the unique properties of fluorine in the design and development of next-generation therapeutics.
References
- 1. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. Detection of Protein-Ligand Interactions by 19F Nuclear Magnetic Resonance Using Hyperpolarized Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. researchgate.net [researchgate.net]
- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
The Strategic Incorporation of Difluorobenzene Ethers: A Technical Guide to Research Applications
Introduction: In the landscape of modern chemistry, the strategic incorporation of fluorine into organic molecules has become a cornerstone for innovation across pharmaceuticals, materials science, and agrochemicals. The difluorobenzene ether moiety, in particular, offers a unique combination of steric and electronic properties that researchers can leverage to fine-tune molecular characteristics. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. This technical guide provides an in-depth exploration of the research applications of difluorobenzene ethers, detailing their synthesis, physicochemical properties, and roles in developing next-generation technologies.
Physicochemical Properties of Precursors
The isomeric substitution pattern of the difluorobenzene ring is a critical design element, influencing the molecule's overall polarity, reactivity, and spatial arrangement. Understanding the fundamental properties of the difluorobenzene precursors is essential for synthetic planning and predicting the characteristics of the final ether derivatives.[1][2][3]
| Property | 1,2-Difluorobenzene | 1,3-Difluorobenzene | 1,4-Difluorobenzene |
| CAS Number | 367-11-3[2] | 372-18-9[1] | 540-36-3 |
| Molecular Weight | 114.09 g/mol [4] | 114.09 g/mol [4] | 114.09 g/mol [5] |
| Melting Point | -34 °C[2] | -59 °C[1][3] | -13 °C |
| Boiling Point | 92 °C[2] | 83 °C[1][3] | 89 °C |
| Density | 1.158 g/mL at 25 °C[2] | 1.163 g/mL at 25 °C[1][3] | 1.17 g/mL at 25 °C |
| Refractive Index | n20/D 1.443[2] | n20/D 1.438[1][3] | n20/D 1.440 |
| LogP | 2.14 | 2.21-2.52[3] | 2.2[5] |
Core Applications of Difluorobenzene Ethers
The unique properties imparted by the difluorobenzene group make these ethers versatile building blocks in several scientific domains. Their applications stem from the enhanced stability and specific electronic effects of the fluorinated aromatic ring.
Applications in Medicinal Chemistry
In drug discovery, the introduction of fluorine can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Difluorobenzene ethers are particularly valuable as bioisosteres and as key components in targeted therapies.
Bioisosteric Replacement
A primary application of difluoroalkyl ethers is as bioisosteres for metabolically vulnerable methoxy groups.[6] The difluoromethyl group (-OCF₂H) or difluoroethyl group (-OCH₂CF₂H) can mimic the steric and electronic properties of a methoxy group while blocking oxidative metabolism at that site, often leading to improved potency and metabolic stability.[6][7]
Kinase Inhibitors
Many modern cancer therapies target protein kinases, enzymes that regulate cellular signaling pathways. Difluorobenzene ethers are integral components of potent and selective kinase inhibitors. The fluorine atoms can form favorable interactions within the ATP-binding pocket of the kinase, enhancing binding affinity and selectivity. While specific IC₅₀ values are highly dependent on the entire molecular structure, the inclusion of fluorinated motifs is a common strategy in compounds that achieve nanomolar potency.
Table of Representative Kinase Inhibitor Potency: The following table provides examples of IC₅₀ values for well-known kinase inhibitors to illustrate the potency that can be achieved. The development of such compounds often involves the strategic use of fluorinated moieties to optimize binding and pharmacokinetic properties.[8][9]
| Inhibitor | Primary Target(s) | IC₅₀ (nM) | Assay Type |
| PD173074 | FGFR1, FGFR3 | 21.5 - 25[8] | Biochemical |
| Osimertinib | EGFR (T790M, L858R) | 1 - 15 | Cell-based |
| Gefitinib | EGFR | 2 - 37 | Cell-based |
| SU5416 | VEGFR1/2 | 40[8] | Biochemical |
Applications in Materials Science
The robustness of the C-F bond and the electronic effects of fluorine make difluorobenzene ethers valuable monomers for high-performance polymers.[10] Poly(aryl ether)s synthesized with these building blocks exhibit a combination of desirable properties not easily achieved with their non-fluorinated analogues.
Key properties and advantages include:
-
Enhanced Thermal Stability : Fluorinated poly(aryl ether)s can withstand higher temperatures without significant degradation.[10]
-
Improved Solubility : The presence of fluoroalkyl groups often improves solubility in organic solvents, which simplifies processing and fabrication.[11]
-
Low Dielectric Constant : The incorporation of fluorine tends to lower the dielectric constant of polymers by increasing free volume and reducing the number of polarizable groups per unit volume, making them suitable for microelectronics and advanced insulation.[11]
-
Chemical Resistance : The inherent strength of the C-F bond contributes to the material's resistance to a wide range of chemicals.
Applications in Agrochemicals
In the agrochemical industry, difluorobenzene ethers serve as crucial intermediates for synthesizing modern pesticides, herbicides, and fungicides.[12][13] The inclusion of fluorine can enhance the biological activity and stability of the active ingredient.[12] This leads to crop protection agents that are more potent, require lower application rates, and have a longer duration of action due to increased resistance to metabolic degradation in the target organism and the environment.[12]
Experimental Protocols
Protocol 1: Synthesis of Aryl Difluoromethyl Ethers via Difluoromethylation of Phenols
This protocol describes a modern, one-pot method for converting aryl boronic acids to aryl difluoromethyl ethers using the non-ozone-depleting reagent difluoromethyltriflate (HCF₂OTf).[6]
Materials:
-
Aryl boronic acid (1.0 equiv)
-
Acetonitrile (MeCN)
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Aqueous Potassium Hydroxide (KOH)
-
Difluoromethyltriflate (HCF₂OTf, 1.5 equiv)
Procedure:
-
To a solution of the aryl boronic acid in acetonitrile, add 30% aqueous H₂O₂.
-
Stir the reaction mixture at room temperature for 15 minutes to facilitate the oxidation of the boronic acid to the corresponding phenol.
-
To the in-situ generated phenol solution, add aqueous KOH followed by difluoromethyltriflate (HCF₂OTf).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are short.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired aryl difluoromethyl ether.[6]
Protocol 2: Synthesis of Aryl α,α-Difluoroalkyl Ethers from Thionoesters
This protocol details a fluorodesulfurization reaction using silver(I) fluoride to produce difluoroalkyl ethers.
Materials:
-
Aryl thionoester (1.0 equiv)
-
Silver(I) Fluoride (AgF, 3.0 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
In a reaction vessel, combine the aryl thionoester and silver(I) fluoride in acetonitrile.
-
Heat the solution to 80 °C.
-
Maintain the temperature for approximately 20 minutes or until the reaction is complete as monitored by TLC or HPLC.[7]
-
After cooling to room temperature, filter the reaction mixture to remove silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by column chromatography to afford the pure aryl difluoroalkyl ether.
Conclusion
Difluorobenzene ethers represent a versatile and powerful class of compounds with significant research and industrial applications. Their unique physicochemical properties, derived from the strategic placement of fluorine atoms, enable the rational design of improved pharmaceuticals, advanced materials, and more effective agrochemicals. As synthetic methodologies for fluorination continue to advance, the accessibility and application of these valuable molecular building blocks are poised to expand, paving the way for further innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,2-Difluorobenzene | 367-11-3 [chemicalbook.com]
- 3. 1,3-Difluorobenzene | 372-18-9 [chemicalbook.com]
- 4. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. nbinno.com [nbinno.com]
- 13. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Difluoro-3-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Difluoro-3-propoxybenzene is a fluorinated aromatic ether with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the available information on this compound, including its physical and chemical properties. Notably, a detailed experimental protocol for its synthesis is proposed, based on established chemical principles, due to the absence of specific literature on its preparation. This document also highlights the current gap in knowledge regarding its biological activities and potential signaling pathway interactions, presenting an opportunity for future research.
Introduction
Fluorinated organic compounds have garnered significant interest in the field of drug discovery and development. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool for modulating the characteristics of bioactive molecules. This compound belongs to the class of fluorinated aromatics, which are key building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the difluoro substitution pattern on the benzene ring, combined with the propoxy group, suggests that this compound could serve as a versatile intermediate for creating novel chemical entities with desirable pharmacological profiles. This guide aims to consolidate the known data for this compound and to provide a practical, theoretical framework for its synthesis and future investigation.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 124728-93-4 | [1][2] |
| Molecular Formula | C₉H₁₀F₂O | [1][2] |
| Molecular Weight | 172.17 g/mol | [1][2] |
| Appearance | White powder | [3] |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | Not reported | |
| Solubility | Not reported | |
| SMILES | CCCOC1=C(F)C(F)=CC=C1 | [1] |
Proposed Synthesis
While no specific literature detailing the synthesis of this compound has been identified, a plausible and efficient synthetic route can be proposed based on the well-established Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would proceed from the commercially available 2,3-difluorophenol.
Reaction Scheme
The proposed two-step synthesis involves the deprotonation of 2,3-difluorophenol to form the corresponding phenoxide, followed by nucleophilic substitution with a propyl halide.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
The following is a detailed, hypothetical experimental protocol for the synthesis of this compound.
Materials:
-
2,3-Difluorophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a septum is placed under an inert atmosphere of argon or nitrogen.
-
Deprotonation: To the flask, add 2,3-difluorophenol (1.0 eq). Dissolve the phenol in anhydrous THF. To this solution, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). The addition should be done slowly to control the evolution of hydrogen gas. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the sodium 2,3-difluorophenoxide.
-
Alkylation: 1-Bromopropane (1.2 eq) is then added dropwise to the reaction mixture at room temperature. The reaction is then heated to reflux (approximately 66 °C for THF) and monitored by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-6 hours.
-
Workup: After the reaction is complete, it is cooled to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Biological Activity and Signaling Pathways
A thorough search of the scientific literature reveals no published studies on the biological activity of this compound. Consequently, there is no information available regarding its mechanism of action, potential protein targets, or any involvement in cellular signaling pathways. This represents a significant knowledge gap and an area ripe for investigation by researchers in medicinal chemistry and chemical biology. The presence of the difluoropropoxybenzene moiety suggests that it could be explored as a fragment in the design of new therapeutic agents, where the fluorine atoms could enhance metabolic stability or binding interactions.
Experimental and Characterization Workflow
For a novel compound such as this compound, a systematic workflow is essential to move from synthesis to potential application. The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and initial biological screening of a new chemical entity.
Caption: General workflow for novel compound development.
Conclusion
This compound is a chemical compound with potential utility in the development of new pharmaceuticals and functional materials. While its basic physicochemical properties are available from commercial suppliers, there is a notable absence of scientific literature detailing its synthesis and biological effects. This guide has provided a plausible, detailed protocol for its synthesis via Williamson ether synthesis, offering a starting point for researchers interested in this and related molecules. The lack of biological data presents a clear opportunity for future research to explore the potential of this compound in various therapeutic areas. The systematic workflow presented herein provides a roadmap for the investigation of this and other novel chemical entities.
References
An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Fluorobenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted fluorobenzenes. It is designed to serve as a technical resource for professionals in the fields of chemical research and drug development, where precise and unambiguous naming of these compounds is paramount. The document covers the fundamental principles of naming, provides examples of increasing complexity, and includes relevant physicochemical data, experimental protocols for synthesis and characterization, and visual aids to clarify the logical application of nomenclature rules.
Core Principles of IUPAC Nomenclature for Substituted Benzenes
The systematic naming of substituted fluorobenzenes follows the general IUPAC guidelines for aromatic compounds. The core principles involve identifying the parent benzene ring, locating and naming the substituents, and numbering the ring to provide the lowest possible locants for these substituents.
1.1. Monosubstituted Fluorobenzenes:
For a benzene ring with a single fluorine substituent, the nomenclature is straightforward: the prefix "fluoro-" is added to the parent name "benzene" to give fluorobenzene .
1.2. Disubstituted Fluorobenzenes:
When two substituents are present on the benzene ring, their relative positions are indicated using one of two methods:
-
Locants (Numbers): The carbon atoms of the benzene ring are numbered from 1 to 6. One substituent is assigned position 1, and the other is given the lowest possible number. The substituents are listed in alphabetical order.
-
Prefixes (ortho-, meta-, para-):
-
ortho- (o-): 1,2- relationship
-
meta- (m-): 1,3- relationship
-
para- (p-): 1,4- relationship
-
For example, a benzene ring with a fluorine at position 1 and a bromine at position 2 is named 1-bromo-2-fluorobenzene or o-bromofluorobenzene .
1.3. Polysubstituted Fluorobenzenes:
For benzene rings with three or more substituents, the following rules apply:
-
Numbering: The ring is numbered to give the substituents the lowest possible set of locants. If there is a tie, the substituent that comes first alphabetically is assigned the lowest number.
-
Alphabetical Order: The substituents are listed in alphabetical order, preceded by their locant numbers. Prefixes such as "di-", "tri-", etc., are used to indicate multiple identical substituents but are ignored for alphabetization.
For instance, a benzene ring with a fluorine at C1, a chlorine at C2, and a bromine at C4 would be named 4-bromo-2-chloro-1-fluorobenzene .
1.4. Priority of Functional Groups and Parent Compounds:
Certain substituents confer a common name to the benzene ring, which then becomes the parent name. When such a group is present, it is assigned locant 1. The priority of functional groups determines the parent compound. For example, a hydroxyl group (-OH) has higher priority than a methyl group (-CH3). Thus, a benzene ring with both substituents is a phenol, not a toluene. Halogens, such as fluorine, are treated as substituents and do not typically determine the parent name when higher-priority groups are present.[1][2]
A logical workflow for determining the IUPAC name of a polysubstituted fluorobenzene is illustrated below.
Examples of IUPAC Nomenclature for Complex Substituted Fluorobenzenes
-
2-Bromo-4-fluorotoluene: The parent is toluene (methylbenzene), so the methyl group is at C1. Numbering to give the other substituents the lowest locants places bromine at C2 and fluorine at C4. The IUPAC name is 2-bromo-4-fluoro-1-methylbenzene .[3]
-
1-Chloro-3-fluoro-5-nitrobenzene: With no higher-priority group, the parent is benzene. Numbering starts to give the lowest locant set (1, 3, 5). The substituents are listed alphabetically.[4]
-
1-Fluoro-3,5-bis(trifluoromethyl)benzene: The parent is benzene. The locants are 1, 3, and 5. "Bis" is used for two complex substituents.[5]
-
4-Bromo-2-fluoro-1-methylbenzene: This is another name for 4-bromo-2-fluorotoluene, emphasizing benzene as the parent.[6]
Data Presentation: Physicochemical Properties
The following table summarizes key physicochemical properties of fluorobenzene and several of its substituted derivatives.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Fluorobenzene | Fluorobenzene | C₆H₅F | 96.10 | 85[7] | -42[7] | 1.024 @ 25°C[7] | 1.465[7] |
| 2-Fluorotoluene | 1-Fluoro-2-methylbenzene | C₇H₇F | 110.13 | 114[8] | -62[8] | 1.004 @ 13°C[8] | 1.473[9] |
| 3-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 66-68 (20 mmHg)[10] | 173[11] | 1.17 @ 25°C[10] | 1.518[10] |
| 4-Fluoroacetophenone | 1-(4-Fluorophenyl)ethan-1-one | C₈H₇FO | 138.14 | 196[12] | 4[13] | 1.138 @ 25°C[12] | 1.511[12] |
| 2-Fluorobenzoic acid | 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 114[3] | 122-125[3][14][15] | 1.46[3] | - |
| 2,4-Difluorotoluene | 2,4-Difluoro-1-methylbenzene | C₇H₆F₂ | 128.12 | 113-117[12] | - | 1.12 @ 25°C[12] | 1.449[12] |
| 2,4,6-Trifluorotoluene | 1,3,5-Trifluoro-2-methylbenzene | C₇H₅F₃ | 146.11 | 105-110[16] | - | 1.234[16] | - |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of substituted fluorobenzenes are critical for their application in research and development.
4.1. Synthesis of 4-Fluoro-2-nitroaniline
This protocol describes the nitration of p-fluoroacetanilide followed by hydrolysis.
-
Step 1: Nitration of p-Fluoroacetanilide:
-
Prepare a solution of p-fluoroacetanilide in an acetic acid-acetic anhydride mixture.
-
In a continuous flow microchannel reactor, mix the p-fluoroacetanilide solution with a 68% nitric acid aqueous solution at a molar ratio of 1:1.0-1.5.
-
Set the flow rates to 40.0-100.0 mL/min for the acetanilide solution and 4.0-30.0 mL/min for the nitric acid.
-
Preheat the reactants and carry out the reaction at 30-70 °C for 50-200 seconds.
-
-
Step 2: Hydrolysis:
-
Subject the reaction mixture to a hydrolysis reaction at 90-100 °C for 2-4 hours.
-
Cool the mixture in an ice water bath at 0-5 °C and stir for 30 minutes.
-
Filter the resulting solid and wash the filter cake until it is weakly acidic or neutral.
-
Mix the solid with petroleum ether and dry to obtain the orange solid product, 4-fluoro-2-nitroaniline. The reported yield is 83-94%.[6]
-
4.2. Synthesis of 4-Fluorobenzoic Acid from 4-Fluorotoluene
This protocol outlines the oxidation of 4-fluorotoluene.
-
Step 1: Oxidation: While several methods exist, a common laboratory-scale synthesis involves the oxidation of 4-fluorotoluene.[17] A typical procedure would involve refluxing 4-fluorotoluene with a strong oxidizing agent, such as potassium permanganate (KMnO₄) in an alkaline aqueous solution.
-
Step 2: Work-up:
-
After the reaction is complete (indicated by the disappearance of the purple permanganate color), the hot solution is filtered to remove the manganese dioxide (MnO₂) byproduct.
-
The filtrate is cooled and acidified with a strong acid (e.g., HCl) to precipitate the 4-fluorobenzoic acid.
-
The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like aqueous ethanol.
-
A related, more detailed historical procedure involves the Schiemann reaction starting from ethyl p-aminobenzoate.[18]
The general workflow for the synthesis and purification of a substituted fluorobenzene is depicted below.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. ochem.weebly.com [ochem.weebly.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Fluoroacetophenone | 403-42-9 [chemicalbook.com]
- 5. 4-Bromofluorobenzene(460-00-4) MS [m.chemicalbook.com]
- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 4-fluoroacetophenone [stenutz.eu]
- 8. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 9. silis.phys.strath.ac.uk [silis.phys.strath.ac.uk]
- 10. chemimpex.com [chemimpex.com]
- 11. parchem.com [parchem.com]
- 12. 4 -Fluoroacetophenone 99 403-42-9 [sigmaaldrich.com]
- 13. chembk.com [chembk.com]
- 14. 2-Fluorobenzoic acid CAS#: 445-29-4 [amp.chemicalbook.com]
- 15. 邻氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 3-Fluorobenzaldehyde CAS#: 456-48-4 [m.chemicalbook.com]
- 17. nbinno.com [nbinno.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: 1,2-Difluoro-3-propoxybenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1,2-Difluoro-3-propoxybenzene in organic synthesis. This fluorinated aromatic compound serves as a versatile building block for the introduction of the 2,3-difluoropropoxybenzene moiety into a variety of molecular scaffolds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 124728-93-4 | [1] |
| Molecular Formula | C₉H₁₀F₂O | [1] |
| Molecular Weight | 172.17 g/mol | [1] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | Not reported | N/A |
| Density | Not reported | N/A |
Synthesis of this compound
This compound can be synthesized from commercially available 2,3-difluorophenol via a Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2,3-Difluorophenol
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,3-difluorophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopropane (1.2 eq) to the reaction mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Predicted Reactivity and Potential Applications in Organic Synthesis
While specific literature examples detailing the use of this compound as a starting material are limited, its reactivity can be predicted based on the electronic properties of the substituents. The propoxy group is an ortho-, para-directing activator, while the two fluorine atoms are ortho-, para-directing deactivators. The interplay of these effects will govern the regioselectivity of its reactions.
Electrophilic Aromatic Substitution
The benzene ring of this compound is expected to undergo electrophilic aromatic substitution reactions. The activating effect of the propoxy group is likely to direct incoming electrophiles to the positions ortho and para to it (C4 and C6). The fluorine atoms will deactivate the ring but also direct ortho and para. The C4 and C6 positions are the most likely sites of substitution due to the strong activating and directing effect of the propoxy group.
Potential Reactions:
-
Nitration: Introduction of a nitro group, a key functional group for further transformations.
-
Halogenation: Introduction of a halogen atom (Br, Cl) for subsequent cross-coupling reactions.
-
Friedel-Crafts Acylation: Introduction of an acyl group to form a ketone, a versatile intermediate.
Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cool a mixture of concentrated H₂SO₄ in CH₂Cl₂ to 0 °C in an ice-water bath.
-
Slowly add fuming HNO₃ to the cooled sulfuric acid solution while maintaining the temperature at 0 °C.
-
Add a solution of this compound in CH₂Cl₂ dropwise to the nitrating mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into ice-water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the nitrated product.
Ortho-Directed Metalation
The propoxy group can direct lithiation to the ortho position (C4). The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at a specific position.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., N,N-dimethylformamide - DMF)
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the electrophile (e.g., DMF, 1.5 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Summary of Potential Reactions and Products
| Reaction Type | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1,2-difluoro-3-propoxybenzene |
| Bromination | Br₂, FeBr₃ | 4-Bromo-1,2-difluoro-3-propoxybenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2,3-Difluoro-4-propoxyphenyl)alkan-1-one |
| Ortho-Lithiation/Formylation | 1. n-BuLi; 2. DMF | 2,3-Difluoro-4-propoxybenzaldehyde |
| Ortho-Lithiation/Carboxylation | 1. n-BuLi; 2. CO₂ | 2,3-Difluoro-4-propoxybenzoic acid |
Conclusion
This compound is a valuable synthetic intermediate. While its direct applications in published literature appear limited, its structural features suggest a rich potential for derivatization through electrophilic aromatic substitution and ortho-directed metalation. The protocols and potential reaction pathways outlined in these notes provide a foundation for researchers to explore the utility of this compound in the synthesis of novel molecules for pharmaceutical, agrochemical, and materials science applications. Further investigation into its reactivity is warranted to fully exploit its synthetic potential.
References
Application Notes and Protocols: 1,2-Difluoro-3-propoxybenzene as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,2-difluoro-3-propoxybenzene as a versatile synthetic building block, particularly in the context of medicinal chemistry and drug development. Detailed protocols for its synthesis and potential applications are provided, alongside key physicochemical data.
Introduction
This compound is a fluorinated aromatic compound that holds significant potential as a key intermediate in the synthesis of complex organic molecules. The presence of two adjacent fluorine atoms on the benzene ring imparts unique electronic properties, influencing the reactivity and physicochemical characteristics of its derivatives. This makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. The propoxy group provides a handle for further functionalization and can influence the lipophilicity and metabolic stability of the final compounds.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic transformations and for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₂O | Appchem[1] |
| Molecular Weight | 172.17 g/mol | Appchem[1] |
| CAS Number | 124728-93-4 | Appchem[1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Boiling Point | 189.5 °C at 760 mmHg | Guidechem[2] |
| Density | 1.111 g/cm³ | Guidechem[2] |
| Refractive Index | 1.457 | Guidechem[2] |
| Flash Point | 74.8 °C | Guidechem[2] |
| logP | 2.75 | Guidechem[2] |
| Solubility | Insoluble in water (0.088 g/L at 25 °C) | Guidechem[2] |
Applications in Organic Synthesis
The primary application of this compound lies in its use as a building block for more complex molecules, particularly in the synthesis of fluoroquinolone antibiotics. The difluorinated phenyl moiety is a common feature in this class of antibacterial agents, contributing to their enhanced potency and pharmacokinetic properties.
A key precursor to this compound is 2,3-difluorophenol. The synthesis of this precursor is a critical first step and can be achieved through various methods, including the hydrolysis of 2,3,4-trifluoronitrobenzene.
The subsequent introduction of the propoxy group is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.
Logical Workflow for Synthesis and Application
References
Application Notes and Protocols: 1,2-Difluoro-3-propoxybenzene in Pharmaceutical R&D
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 1,2-Difluoro-3-propoxybenzene and its derivatives as key building blocks in the synthesis of pharmaceutical agents. The following sections provide an overview of its application, quantitative data on the biological activity of a resulting compound, detailed experimental protocols, and visual representations of synthetic and mechanistic pathways.
Introduction
This compound is a fluorinated aromatic compound that serves as a valuable intermediate in organic synthesis for pharmaceutical research and development. The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and bioavailability. This document focuses on a key application of a derivative of this compound in the synthesis of Ofloxacin, a broad-spectrum fluoroquinolone antibiotic.
Application: Intermediate in the Synthesis of Ofloxacin
A nitrated derivative of this compound, specifically 2,3-difluoro-6-nitrophenol, is a crucial precursor in the multi-step synthesis of Ofloxacin. Ofloxacin is a widely used antibacterial agent effective against a variety of Gram-positive and Gram-negative bacteria. The synthesis involves the reaction of this fluorinated phenol derivative to construct the core benzoxazine ring system of the Ofloxacin molecule.
Quantitative Data: Antibacterial Activity of Ofloxacin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ofloxacin against various bacterial strains, demonstrating its potent and broad-spectrum antibacterial activity. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-susceptible) | Gram-positive | 0.25 - 2 | [1][2] |
| Staphylococcus aureus (Methicillin-resistant) | Gram-positive | 0.25 - 2 | [1][2] |
| Streptococcus faecalis (Enterococcus faecalis) | Gram-positive | 1 - 16 | [1] |
| Escherichia coli | Gram-negative | 0.05 - 3.12 | |
| Pseudomonas aeruginosa | Gram-negative | ≤2.0 (79% susceptible) | |
| Haemophilus influenzae | Gram-negative | ~100% inhibited | |
| Neisseria spp. | Gram-negative | ~100% inhibited | |
| Klebsiella pneumoniae | Gram-negative | < 0.015 to > 32 | [3] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a key intermediate derived from 2,3-difluoro-6-nitrophenol, as described in U.S. Patent 5,136,059, which is a critical step in the synthesis of Ofloxacin.[4]
Synthesis of 2,3-Difluoro-6-nitro-{[2-(tetrahydropyran-2-yl)oxypropyl]oxy}benzene
This protocol describes the synthesis of a protected propoxybenzene derivative, a key intermediate for Ofloxacin.
Materials:
-
2,3-difluoro-6-nitrophenol
-
2-O-(tetrahydropyran-2-yl)-(S)-propane-1,2-diol
-
Triphenylphosphine
-
Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ice bath
Procedure:
-
Dissolve 2.04 g of triphenylphosphine in 10 ml of anhydrous tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add 1.36 g of diethyl azodicarboxylate dropwise to the stirred solution under cooling.
-
Continue stirring the resulting mixture at the same temperature for 30 minutes to form the Mitsunobu reagent.
-
To this mixture, add a solution of 12.26 g of 2,3-difluoro-6-nitrophenol and 11.78 g of 2-O-(tetrahydropyran-2-yl)-(S)-propane-1,2-diol in anhydrous THF.
-
Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting oily product, a mixture of diastereomers of 2,3-Difluoro-6-nitro-{[2-(tetrahydropyran-2-yl)oxypropyl]oxy}benzene, can be purified by column chromatography on silica gel.
Visualizations
Synthetic Pathway of Ofloxacin
The following diagram illustrates the synthetic route from the this compound derivative to the final Ofloxacin product.
Caption: Synthetic pathway to Ofloxacin.
Mechanism of Action of Ofloxacin
The diagram below illustrates the mechanism of action of Ofloxacin, a fluoroquinolone antibiotic, which targets bacterial DNA replication.
Caption: Ofloxacin's mechanism of action.
References
- 1. The sensitivity of gram-negative and gram-positive bacteria to ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility in vitro of gram-positive aerobe and anaerobe bacteria to ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. An Improved Process For The Preparation Of Ofloxacin [quickcompany.in]
Standard Operating Procedure for 1,2-Difluoro-3-propoxybenzene: A Hypothetical Application in Kinase Inhibitor Synthesis
Introduction
1,2-Difluoro-3-propoxybenzene is an organofluorine compound with potential as a building block in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The 1,2-difluoro-propoxybenzene moiety can serve as a versatile scaffold for the synthesis of complex molecules targeting various biological pathways. This document outlines a standard operating procedure for the handling and use of this compound and provides a hypothetical protocol for its application in the synthesis of a novel kinase inhibitor.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 124728-93-4 |
| Molecular Formula | C₉H₁₀F₂O |
| Molecular Weight | 172.17 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 189.5 °C at 760 mmHg[1] |
| Density | 1.111 g/cm³[1] |
| Refractive Index | 1.457[1] |
| Flash Point | 74.8 °C[1] |
| Solubility | Insoluble in water (0.088 g/L at 25 °C)[1] |
| logP | 2.75360[1] |
Standard Operating Procedure for Handling and Storage
1. Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: May cause skin and eye irritation. May cause respiratory irritation.[2] Flammable liquid and vapor.[2]
-
Required PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[3]
-
Respiratory Protection: Use in a well-ventilated area or with a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be required.[2]
-
2. Handling Procedures
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid inhalation of vapors.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Use non-sparking tools and take precautionary measures against static discharge.[3]
-
Ground/bond container and receiving equipment.[3]
3. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from heat and sources of ignition.[3]
-
Incompatible Materials: Strong oxidizing agents.[3]
4. Spills and Waste Disposal
-
Spills: Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2] Ensure adequate ventilation and remove all sources of ignition.[2]
-
Waste Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
Hypothetical Application: Synthesis of a Kinase Inhibitor
This section details a hypothetical multi-step synthesis of a potential kinase inhibitor, "KinaseInhib-DFP," starting from this compound. The core idea is to utilize the difluoro-propoxybenzene moiety as a key recognition element for the kinase's hinge region, a common strategy in kinase inhibitor design.
Workflow Diagram:
Caption: Synthetic workflow for the hypothetical kinase inhibitor "KinaseInhib-DFP".
Experimental Protocol:
Step 1: Nitration of this compound
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-Nitro-1,2-difluoro-3-propoxybenzene.
Step 2: Reduction of the Nitro Group
-
To a solution of 4-Nitro-1,2-difluoro-3-propoxybenzene (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and filter through celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 4-Amino-1,2-difluoro-3-propoxybenzene.
Step 3: Amide Coupling
-
To a solution of 4-Amino-1,2-difluoro-3-propoxybenzene (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add pyridine-4-carbonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product, "KinaseInhib-DFP".
Data Presentation:
Table 1: Reaction Parameters for the Synthesis of KinaseInhib-DFP
| Step | Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | HNO₃, H₂SO₄ | H₂SO₄ | 0 - RT | 2 | 85 |
| 2 | 4-Nitro-1,2-difluoro-3-propoxybenzene | Fe, NH₄Cl | Ethanol/Water | Reflux | 4 | 92 |
| 3 | 4-Amino-1,2-difluoro-3-propoxybenzene | Pyridine-4-carbonyl chloride, Et₃N | Dichloromethane | 0 - RT | 12 | 78 |
Table 2: Characterization Data for Hypothetical Compounds
| Compound | Molecular Formula | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| 4-Nitro-1,2-difluoro-3-propoxybenzene | C₉H₉F₂NO₃ | 7.8-7.9 (m, 1H), 7.2-7.3 (m, 1H), 4.1 (t, 2H), 1.8-1.9 (m, 2H), 1.0 (t, 3H) | 218.05 |
| 4-Amino-1,2-difluoro-3-propoxybenzene | C₉H₁₁F₂NO | 6.5-6.6 (m, 1H), 6.3-6.4 (m, 1H), 4.0 (t, 2H), 3.8 (br s, 2H), 1.7-1.8 (m, 2H), 1.0 (t, 3H) | 188.08 |
| KinaseInhib-DFP | C₁₅H₁₄F₂N₂O₂ | 8.7 (d, 2H), 7.8 (d, 2H), 7.5-7.6 (m, 1H), 7.0-7.1 (m, 1H), 4.1 (t, 2H), 1.8-1.9 (m, 2H), 1.0 (t, 3H) | 293.11 |
Hypothetical Signaling Pathway Modulation
The synthesized "KinaseInhib-DFP" is hypothesized to target a serine/threonine kinase involved in a cancer cell proliferation pathway, such as the MAPK/ERK pathway.
Diagram of Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of the MAPK/ERK pathway by "KinaseInhib-DFP".
References
Application Notes and Protocols for Studying the Reaction Kinetics of 1,2-Difluoro-3-propoxybenzene
Introduction
1,2-Difluoro-3-propoxybenzene is a substituted aromatic ether. The kinetic behavior of this molecule in chemical reactions is governed by the electronic and steric effects of its substituents: two fluorine atoms and a propoxy group. The propoxy group (-OCH₂CH₂CH₃) is an activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the benzene ring, which generally increases the rate of electrophilic aromatic substitution. Conversely, the fluorine atoms are deactivating due to their high electronegativity, which withdraws electron density from the ring via the inductive effect. However, like other halogens, they are ortho-, para-directing. The interplay of these effects makes the study of its reaction kinetics a subject of interest in understanding structure-reactivity relationships.
These notes provide a generalized protocol for investigating the kinetics of electrophilic aromatic substitution reactions of this compound, a common class of reactions for such substrates.
Predicted Reactivity and Regioselectivity
The substituents on the benzene ring will direct incoming electrophiles to specific positions. The powerful ortho-, para-directing effect of the propoxy group and the weaker ortho-, para-directing effect of the fluorine atoms will influence the regioselectivity of substitution reactions. The primary sites for electrophilic attack are predicted to be at the C4 and C6 positions, which are para and ortho to the strongly activating propoxy group, respectively. Steric hindrance from the propoxy group might favor substitution at the C4 position.
Experimental Protocols
A representative method for studying the reaction kinetics of an electrophilic aromatic substitution, such as nitration, is detailed below. This protocol can be adapted for other reactions like halogenation or sulfonation.
Protocol: Kinetic Study of the Nitration of this compound
Objective: To determine the rate law, rate constant, and activation energy for the nitration of this compound.
Materials:
-
This compound
-
Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder agent like nitronium tetrafluoroborate)
-
An appropriate solvent (e.g., acetic acid, acetonitrile)
-
Quenching solution (e.g., ice-cold water)
-
Internal standard for chromatographic analysis (e.g., a stable, unreactive aromatic compound with a distinct retention time)
-
Standard analytical glassware
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) with a UV detector.
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a stock solution of the nitrating agent of known concentration in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Execution:
-
Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25 °C).
-
To the reaction vessel, add a known volume of the this compound stock solution and the internal standard solution.
-
Initiate the reaction by adding a known volume of the pre-equilibrated nitrating agent solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of ice-cold water. This will stop the reaction by diluting the reactants and lowering the temperature.
-
-
Sample Analysis:
-
Extract the quenched sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analyze the organic extract using GC-FID or HPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
To determine the order of the reaction with respect to this compound, plot ln[reactant] vs. time (for first-order) and 1/[reactant] vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction. The rate constant (k) can be determined from the slope of the line.
-
Repeat the experiment with different initial concentrations of the nitrating agent to determine the order of the reaction with respect to the nitrating agent.
-
Repeat the entire set of experiments at different temperatures (e.g., 20 °C, 30 °C, 40 °C) to determine the activation energy (Ea) using the Arrhenius equation.
-
Data Presentation
The quantitative data obtained from the kinetic experiments should be organized into tables for clarity and ease of comparison.
Table 1: Hypothetical Data for the Nitration of this compound at 25 °C
| Time (min) | [this compound] (M) | ln[Reactant] | 1/[Reactant] (M⁻¹) |
| 0 | 0.100 | -2.303 | 10.0 |
| 5 | 0.085 | -2.465 | 11.8 |
| 10 | 0.072 | -2.631 | 13.9 |
| 20 | 0.052 | -2.957 | 19.2 |
| 30 | 0.038 | -3.270 | 26.3 |
| 60 | 0.014 | -4.269 | 71.4 |
Table 2: Summary of Hypothetical Kinetic Parameters
| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| 20 | 0.0025 | 55 |
| 30 | 0.0052 | 55 |
| 40 | 0.0105 | 55 |
Visualizations
Workflow for a Kinetic Study
The following diagram outlines the general workflow for conducting a kinetic analysis of a chemical reaction.
Caption: General workflow for a chemical kinetics experiment.
General Mechanism of Electrophilic Aromatic Substitution
This diagram illustrates the general two-step mechanism for electrophilic aromatic substitution on this compound, highlighting the formation of the sigma complex (arenium ion).
Caption: Mechanism of electrophilic aromatic substitution.
Application Notes and Protocols: Synthesis of Active Pharmaceutical Ingredients Using 1,2-Difluoro-3-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of 1,2-difluoro-3-propoxybenzene as a key starting material in the synthesis of active pharmaceutical ingredients (APIs). While direct synthesis of a marketed API from this specific precursor is not widely documented in publicly available literature, its structural similarity to key intermediates used in the synthesis of fluoroquinolone antibiotics, such as Ofloxacin, suggests its potential as a valuable building block.[1][2][3] This document outlines a prospective synthetic route to a key fluoroquinolone intermediate, complete with detailed experimental protocols and data presentation.
The strategic incorporation of fluorine atoms into drug molecules is a well-established method for enhancing pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[4] The difluorinated benzene ring of this compound presents a versatile scaffold for the construction of complex pharmaceutical compounds.
Prospective Application: Synthesis of a Tricyclic Fluoroquinolone Antibiotic Intermediate
A plausible application of this compound is in the synthesis of a key intermediate for tricyclic fluoroquinolone antibiotics, which are a critical class of broad-spectrum antibacterial agents.[4] The synthetic pathway would involve an initial electrophilic nitration of the benzene ring, followed by further functionalization to construct the characteristic tricyclic core of these antibiotics.
The first crucial step is the regioselective nitration of this compound to introduce a nitro group, which can subsequently be reduced to an amine for further reactions. The directing effects of the fluorine and propoxy substituents are key to controlling the position of nitration. The propoxy group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors.[5][6][7] This would likely lead to nitration at the C4 or C6 position.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Difluoro-4-nitro-3-propoxybenzene (Hypothetical)
This protocol describes the electrophilic nitration of this compound.
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (1.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the flask with continuous stirring, maintaining the temperature at 0-5 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of 1,2-difluoro-4-nitro-3-propoxybenzene.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) | Purity (%) |
| This compound | 172.17 | 0.058 | 10.0 | - | - | >98 |
| Fuming Nitric Acid (90%) | 63.01 | 0.064 | 4.03 | 2.69 | - | - |
| Sulfuric Acid (98%) | 98.08 | 0.174 | 17.07 | 9.28 | - | - |
| 1,2-Difluoro-4-nitro-3-propoxybenzene | 217.17 | - | - | - | ~85 | >95 |
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general workflow for its application in drug discovery.
Caption: Proposed synthetic pathway from this compound to a tricyclic fluoroquinolone core.
Caption: General workflow for utilizing a novel building block in a drug discovery program.
References
- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 2. Synthesis and antibacterial activities of optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. employees.oneonta.edu [employees.oneonta.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.uci.edu [chem.uci.edu]
Application Notes: 1,2-Difluoro-3-propoxybenzene as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 1,2-difluoro-3-propoxybenzene as a key building block in the synthesis of advanced agrochemical candidates. The inherent chemical functionalities of this compound—a difluorinated benzene ring and a propoxy group—offer a unique scaffold for developing novel fungicides, herbicides, and insecticides. The strategic placement of the fluorine atoms significantly influences the molecule's electronic properties, enhancing metabolic stability and binding affinity to target enzymes in pests and pathogens.
The following sections provide an overview of a representative synthetic transformation, nitration, which is a crucial step for introducing further functionality. This process prepares the scaffold for subsequent reactions, such as reduction and amidation, common in the synthesis pathways of many commercial agrochemicals.
Key Synthetic Transformation: Nitration
A critical step in elaborating the this compound core is the regioselective introduction of a nitro group. This electrophilic aromatic substitution is a foundational reaction for creating intermediates that can be converted into a variety of functional groups, including amines, which are prevalent in bioactive molecules.
Experimental Protocol: Synthesis of 1,2-Difluoro-4-nitro-3-propoxybenzene
This protocol outlines the laboratory-scale synthesis of 1,2-difluoro-4-nitro-3-propoxybenzene, a key intermediate for further agrochemical derivatization.
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of this compound in 50 mL of dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add 20 mL of concentrated sulfuric acid to the solution while maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by carefully adding 5.0 mL of fuming nitric acid to 15 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over 100 g of crushed ice.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Product | 1,2-Difluoro-4-nitro-3-propoxybenzene |
| Molecular Formula | C₉H₉F₂NO₃ |
| Molecular Weight | 217.17 g/mol |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow oil |
Synthetic Workflow and Logic
The following diagram illustrates the logical progression from the starting material to a functionalized intermediate ready for incorporation into a final agrochemical product.
Signaling Pathway Interaction (Hypothetical)
Many modern agrochemicals, particularly fungicides, act by inhibiting specific enzymes in the pathogen's metabolic pathways. For instance, succinate dehydrogenase inhibitors (SDHIs) are a prominent class of fungicides. The amine intermediate derived from this compound can be coupled with a suitable carboxylic acid to form an amide, a common structural motif in SDHI fungicides. The diagram below illustrates the conceptual interaction of such a fungicide with its target.
These notes provide a foundational understanding of how this compound can be effectively utilized in the discovery and development of new agrochemicals. The provided protocol and conceptual frameworks are intended to serve as a starting point for researchers in this field.
Application Notes and Protocols for Novel Polymers Derived from 1,2-Difluoro-3-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel fluorinated monomers from 1,2-difluoro-3-propoxybenzene and their subsequent polymerization to create advanced polymers with potential applications in drug delivery, medical devices, and high-performance materials. The inclusion of fluorine atoms is known to enhance properties such as thermal stability, chemical resistance, and hydrophobicity, making these polymers attractive for specialized applications.
I. Introduction
Fluorinated polymers are a unique class of materials renowned for their exceptional properties, including high thermal and chemical stability, low coefficients of friction, and low surface energy. These characteristics arise from the high electronegativity and small van der Waals radius of the fluorine atom, which results in strong carbon-fluorine bonds. By incorporating the this compound moiety into a polymer backbone, it is possible to develop new materials with tailored properties for advanced applications. This document outlines two primary pathways for the creation of such polymers: one leading to a novel fluorinated styrenic polymer and another to a fluorinated epoxy thermoset.
II. Monomer Synthesis from this compound
Two distinct polymerizable monomers can be synthesized from the common starting material, this compound. The first is a styrenic monomer, suitable for free-radical polymerization, and the second is an epoxy monomer, which can be cured to form a cross-linked thermoset.
A. Synthesis of 1,2-Difluoro-4-vinyl-3-propoxybenzene (Styrenic Monomer)
This synthesis involves a three-step process starting with the ortho-lithiation of this compound, followed by reaction with an electrophile and subsequent dehydration to form the vinyl group.
Experimental Protocol:
Step 1: Ortho-lithiation and reaction with acetaldehyde
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL per 1 g of starting material).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add acetaldehyde (1.2 eq), freshly distilled, dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude 1-(2,3-difluoro-4-propoxyphenyl)ethanol.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Dehydration to 1,2-Difluoro-4-vinyl-3-propoxybenzene
-
In a round-bottom flask, dissolve the purified 1-(2,3-difluoro-4-propoxyphenyl)ethanol (1.0 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux (approximately 110-120 °C) and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography to obtain pure 1,2-difluoro-4-vinyl-3-propoxybenzene.
Workflow for Styrenic Monomer Synthesis:
B. Synthesis of 2-((2,3-Difluoro-4-propoxyphenyl)methyl)oxirane (Epoxy Monomer)
This synthesis also proceeds in a multi-step fashion, beginning with the cleavage of the propyl ether to form a phenol, which is then converted to the glycidyl ether.
Experimental Protocol:
Step 1: Ether Cleavage to 2,3-Difluoro-4-propoxyphenol
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C.
-
Slowly add boron tribromide (BBr₃, 1.2 eq, 1.0 M solution in DCM) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,3-difluorophenol.
Step 2: Glycidyl Ether Formation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2,3-difluorophenol (1.0 eq) in epichlorohydrin (5.0 eq).
-
Add a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Slowly add a 50% aqueous solution of sodium hydroxide (NaOH, 2.0 eq) dropwise.
-
Heat the mixture to 90-100 °C and stir vigorously for 4-6 hours.
-
After cooling to room temperature, add water and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Remove the excess epichlorohydrin and solvent by vacuum distillation.
-
Purify the resulting crude product by column chromatography or vacuum distillation to obtain the pure 2-((2,3-difluorophenyl)methyl)oxirane.
Workflow for Epoxy Monomer Synthesis:
III. Polymerization Protocols
The synthesized monomers can be polymerized to form either a linear thermoplastic or a cross-linked thermoset network.
A. Free-Radical Polymerization of 1,2-Difluoro-4-vinyl-3-propoxybenzene
Experimental Protocol:
-
Place the styrenic monomer (1.0 eq), a radical initiator such as azobisisobutyronitrile (AIBN, 0.01 eq), and an appropriate solvent (e.g., toluene or N,N-dimethylformamide) in a Schlenk flask.
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere and stir for 12-24 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter the polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Polymerization Scheme:
B. Curing of 2-((2,3-Difluoro-4-propoxyphenyl)methyl)oxirane
Experimental Protocol:
-
In a suitable container, thoroughly mix the epoxy monomer with a curing agent. A common choice is an amine hardener such as 4,4'-diaminodiphenylmethane (DDM) or an anhydride hardener like hexahydro-4-methylphthalic anhydride (HMPA). The stoichiometric ratio of epoxy groups to hardener reactive groups should be calculated and used.
-
If an anhydride hardener is used, a catalyst such as a tertiary amine or an imidazole derivative may be added in a small amount (e.g., 1 part per hundred parts of resin).
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven using a staged curing cycle. A typical cycle might be 2 hours at 120 °C followed by 2 hours at 180 °C. The exact cycle will depend on the curing agent used.
-
Allow the cured polymer to cool slowly to room temperature to minimize internal stresses.
Curing Process:
IV. Expected Polymer Properties and Data
The properties of the novel polymers are expected to be influenced by the presence of the difluoro-propoxy-benzene moiety. Below is a table summarizing typical properties of analogous fluorinated polymers found in the literature. This data can serve as a benchmark for the newly synthesized materials.
| Property | Poly(fluorostyrene) Analogs | Fluorinated Epoxy Resin Analogs |
| Glass Transition Temp. (Tg) | 110 - 140 °C | 150 - 200 °C |
| Decomposition Temp. (Td, 5% wt. loss) | 350 - 400 °C | 370 - 420 °C |
| Water Contact Angle | 95° - 110° | 100° - 120° |
| Dielectric Constant (1 MHz) | 2.4 - 2.8 | 2.5 - 3.0 |
| Molecular Weight (Mn) (for thermoplastic) | 10,000 - 50,000 g/mol | N/A (cross-linked) |
| Polydispersity Index (PDI) (for thermoplastic) | 1.5 - 2.5 | N/A (cross-linked) |
V. Potential Applications
The novel polymers described herein are anticipated to have a range of applications:
-
Drug Development: The hydrophobicity and chemical inertness of these polymers make them suitable candidates for controlled drug release matrices and specialized coatings for medical implants.
-
High-Performance Materials: Their expected thermal stability and low dielectric constant could be advantageous in the electronics industry for applications such as insulators and printed circuit boards.
-
Advanced Coatings: The low surface energy should impart hydrophobic and oleophobic properties, making them useful for anti-fouling and self-cleaning coatings.
These detailed protocols provide a comprehensive guide for the synthesis and polymerization of novel materials from this compound, opening avenues for further research and development in various scientific and industrial fields.
Application Notes and Protocols for Reactions Involving Fluorinated Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1] Consequently, fluorinated organic compounds are of significant interest in drug discovery and materials science.[2][3] However, the reagents used to introduce fluorine are often highly reactive, toxic, and hazardous, necessitating specialized handling techniques and experimental setups.[1][2][3] This document provides detailed application notes and protocols for the safe and effective use of common fluorinating reagents.
Safety First: A Comprehensive Approach
A multi-layered approach to safety is essential when working with fluorinating agents. This includes engineering controls, administrative controls, and personal protective equipment (PPE).[4] A thorough risk assessment must be conducted before any new procedure involving fluorinated compounds.[2]
Engineering Controls:
-
Fume Hoods and Glove Boxes: All manipulations of fluorinating agents must be performed in a properly functioning chemical fume hood.[2][4] For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[2][5]
-
Ventilation: The laboratory should have a ventilation system that provides adequate air exchange and does not recirculate exhaust air.[4]
-
Materials: Reactions should be carried out in appropriate materials. For instance, Deoxo-Fluor® may require a plastic reaction vessel.[6] For gaseous fluorinating agents, stainless steel or Monel tubing is often necessary.[4]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[2][4]
-
Hand Protection: Appropriate chemical-resistant gloves (e.g., neoprene) should be worn. Double-gloving is recommended when handling highly corrosive or readily absorbed compounds.[2][4]
-
Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required.[2][4]
Specialized Equipment
Beyond standard laboratory glassware, reactions with fluorinated reagents often require specialized equipment to ensure safety and reaction efficacy.
-
Inert Atmosphere Setup: Many fluorinating agents are moisture-sensitive.[5] Therefore, reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[5] This is typically achieved using a Schlenk line or a glovebox. For smaller-scale reactions in teaching labs, a balloon filled with inert gas can be used.[7]
-
Dry Glassware: All glassware must be rigorously dried before use, typically by oven-drying or flame-drying under an inert atmosphere.[5][8]
-
Syringes and Cannulas: Anhydrous solvents and liquid reagents should be transferred using dry syringes or cannulas to prevent exposure to atmospheric moisture.[5]
-
Stirring: A magnetic stirrer with a Teflon-coated stir bar is suitable for most small-scale reactions.[9] For viscous reaction mixtures, an overhead stirrer may be necessary.[9]
Common Fluorinating Reagents: Properties and Handling
A variety of reagents are available for fluorination, each with its own advantages, disadvantages, and handling requirements.[10]
Nucleophilic Fluorinating Agents
These reagents deliver a fluoride anion (F⁻) to an electrophilic carbon center.
-
Diethylaminosulfur Trifluoride (DAST): A widely used reagent for converting alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.[11] DAST is highly moisture-sensitive and can decompose violently at elevated temperatures.[12] Deoxo-Fluor® is a more thermally stable alternative.[6][11]
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): A thermally more stable deoxofluorinating agent compared to DAST.[6][13] It is also highly reactive towards water and should be handled with care.[14]
Electrophilic Fluorinating Agents
These reagents deliver an electrophilic fluorine ("F⁺") to a nucleophilic carbon center.
-
Selectfluor® (F-TEDA-BF₄): A versatile and relatively safe electrophilic fluorinating agent.[15][16] It is a non-volatile, air- and moisture-stable solid, making it easier to handle than many other fluorinating agents.[1]
-
N-Fluorobenzenesulfonimide (NFSI): Another effective and commonly used electrophilic fluorinating agent.[15]
The following table summarizes the properties of these common fluorinating agents.
| Reagent Name | Abbreviation | Type | Appearance | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| Diethylaminosulfur Trifluoride | DAST | Nucleophilic | Colorless oil | 38078-09-0 | 161.19 | Highly moisture-sensitive, thermal instability |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Nucleophilic | Colorless to yellow liquid | 202289-38-1 | 221.24 | Reacts rapidly and exothermically with water |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electrophilic | White solid | 140681-55-6 | 354.26 | Oxidizer |
| N-Fluorobenzenesulfonimide | NFSI | Electrophilic | White solid | 133745-75-2 | 315.34 | Irritant |
Experimental Protocols
The following are generalized protocols. Specific reaction conditions may need to be optimized for different substrates.
General Workflow for Handling Moisture-Sensitive Fluorinating Agents
The following diagram illustrates a typical workflow for setting up a reaction with a moisture-sensitive fluorinating agent like DAST or Deoxo-Fluor®.
Caption: General workflow for reactions with moisture-sensitive fluorinating agents.
Protocol for Deoxyfluorination of an Alcohol using DAST
This protocol describes the conversion of a primary or secondary alcohol to the corresponding alkyl fluoride.
Materials:
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Nitrogen or argon gas supply (balloon or Schlenk line)
-
Syringes and needles
-
Anhydrous dichloromethane (DCM)
-
Diethylaminosulfur trifluoride (DAST)
-
Substrate (alcohol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dry a round-bottom flask and equip it with a magnetic stir bar.
-
Seal the flask with a septum and purge with nitrogen or argon.
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM and add it to the flask via syringe.
-
Cool the solution to 0 °C or -78 °C in an appropriate cooling bath.[11]
-
Stir the reaction mixture at the same temperature or allow it to warm to room temperature, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated solution of NaHCO₃.[12] Caution: Gas evolution may occur.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
The following table provides example reaction conditions for the deoxyfluorination of alcohols using DAST.
| Substrate (Alcohol) | Equivalents of DAST | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1-Octanol | 1.2 | 0 to RT | 2 h | 85 | N/A |
| Cyclohexanol | 1.1 | -78 to RT | 1 h | 90 | N/A |
| Benzyl alcohol | 1.5 | 0 | 30 min | 78 | N/A |
Protocol for Electrophilic Fluorination of a β-Ketoester using Selectfluor®
This protocol describes the α-fluorination of a β-ketoester.
Materials:
-
Round-bottom flask with a magnetic stir bar
-
Acetonitrile
-
Water
-
Selectfluor® (F-TEDA-BF₄)
-
Substrate (β-ketoester)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the β-ketoester (1.0 eq), acetonitrile, and water.
-
Add Selectfluor® (1.1-2.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
The following table provides example reaction conditions for electrophilic fluorination using Selectfluor®.
| Substrate | Equivalents of Selectfluor® | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetoacetanilide | 2.2 | Acetonitrile/Water (1:1) | RT | 24 h | 92 | |
| 1,3-Diphenyl-1,3-propanedione | 1.1 | Acetonitrile | RT | 1 h | 95 | N/A |
| Dimethyl malonate | 1.1 | Acetonitrile | RT | 3 h | 88 | N/A |
Troubleshooting
Failed or low-yielding fluorination reactions are common, often due to the sensitivity of the reagents. The following decision tree can help troubleshoot common issues.
Caption: Decision tree for troubleshooting failed fluorination reactions.[5]
Conclusion
Reactions involving fluorinated reagents are powerful tools in modern chemistry but require careful planning and execution. By adhering to strict safety protocols, utilizing the appropriate specialized equipment, and understanding the nuances of each reagent, researchers can safely and effectively incorporate fluorine into their target molecules. The protocols and data presented in these application notes provide a solid foundation for conducting successful fluorination reactions.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. 实验室搅拌和混合 [sigmaaldrich.com]
- 10. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 1,2-Difluoro-3-propoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1,2-Difluoro-3-propoxybenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis. The primary reaction involves the deprotonation of 2,3-difluorophenol to form a phenoxide, which then undergoes a nucleophilic substitution reaction with a propyl halide.
Diagram of the General Experimental Workflow
Caption: General workflow for the synthesis of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the 2,3-difluorophenol. | - Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF. - Ensure the base is fresh and has not been deactivated by moisture. |
| 2. Poor Quality Reagents: 2,3-difluorophenol or the propyl halide may be impure or degraded. | - Verify the purity of starting materials using techniques like NMR or GC-MS. - Use freshly distilled or purchased reagents. | |
| 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | - Gradually increase the reaction temperature. For many Williamson ether syntheses, heating is required. A typical range is 50-100 °C, depending on the solvent. | |
| 4. Inappropriate Solvent: The chosen solvent may not be suitable for an SN2 reaction. | - Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to accelerate the SN2 reaction.[1] | |
| Presence of Significant Side Products | 1. Elimination Reaction: If using a secondary or tertiary propyl halide, elimination to form propene will compete with substitution.[2][3] | - Ensure you are using a primary propyl halide, such as 1-bromopropane or 1-iodopropane. |
| 2. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the carbon atom of the aromatic ring in addition to the desired O-alkylation. | - The choice of solvent can influence the O/C alkylation ratio. Protic solvents can favor O-alkylation, but may slow down the overall reaction rate. Aprotic polar solvents are generally preferred for good overall yield.[4] | |
| 3. Reaction with Solvent: Some solvents, like acetone, can potentially react with the base or other reagents under certain conditions. | - If using acetone as a solvent with a strong base, consider switching to a more inert solvent like DMF or THF. | |
| Difficulty in Product Purification | 1. Unreacted Starting Materials: Incomplete reaction can lead to a mixture of starting materials and product. | - Monitor the reaction progress using TLC or GC to ensure completion. - Adjust reaction time or temperature as needed. |
| 2. Similar Polarity of Product and Byproducts: The desired product and any side products may have similar polarities, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider alternative purification methods such as distillation if the boiling points are sufficiently different. |
Frequently Asked Questions (FAQs)
Q1: What is the best choice of propyl halide for this synthesis?
A1: A primary propyl halide, such as 1-bromopropane or 1-iodopropane, is the best choice. This is because the reaction proceeds via an SN2 mechanism. Primary alkyl halides are most reactive in SN2 reactions and minimize the competing E2 elimination reaction that can occur with secondary (e.g., 2-bromopropane) or tertiary alkyl halides.[2][3]
Q2: Which base should I use for the deprotonation of 2,3-difluorophenol?
A2: The choice of base depends on the solvent and desired reaction conditions.
-
Strong Bases: For a robust and generally high-yielding reaction, a strong base like sodium hydride (NaH) in an aprotic solvent like DMF or THF is recommended.
-
Weaker Bases: Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, often in a polar aprotic solvent like acetone or acetonitrile. These are often easier to handle than NaH.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in the Williamson ether synthesis.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally the best choice as they can dissolve the ionic phenoxide and do not solvate the nucleophile as strongly as protic solvents, thus accelerating the rate of the SN2 reaction.[1]
-
Protic Solvents (e.g., Ethanol, Water): While they can dissolve the phenoxide, they can also solvate the nucleophile through hydrogen bonding, which can slow down the reaction rate.
Q4: Can I use 1,2-difluorobenzene and propanol to synthesize this compound?
A4: This would involve a nucleophilic aromatic substitution (SNAr) reaction. While SNAr can be used to form aryl ethers, it typically requires the aromatic ring to be activated by strongly electron-withdrawing groups (like a nitro group) ortho or para to the leaving group (in this case, a fluorine atom). The fluorine atoms in 1,2-difluorobenzene do activate the ring towards nucleophilic attack, but the reaction with an alcohol is generally less facile than the Williamson ether synthesis route starting from the corresponding phenol.
Diagram of Troubleshooting Logic
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound via the Williamson ether synthesis. Researchers should optimize these conditions for their specific laboratory setup and scale.
Protocol 1: Using Sodium Hydride in DMF
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add 2,3-difluorophenol (1.0 eq) to the DMF. Cool the solution in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Reaction: Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Addition of Alkyl Halide: Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Potassium Carbonate in Acetone
-
Setup: To a round-bottom flask, add 2,3-difluorophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone.
-
Addition of Alkyl Halide: Add 1-iodopropane (1.5 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture and filter off the solid potassium carbonate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts. Dry the organic layer and concentrate. Purify the crude product by column chromatography.
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of the Williamson ether synthesis. The values are representative and may vary based on specific experimental conditions.
Table 1: Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| NaH | DMF | 70 | 85-95 | Strong base, good for complete deprotonation. Requires careful handling. |
| K₂CO₃ | Acetone | Reflux | 70-85 | Milder conditions, easier to handle. Reaction may be slower. |
| Cs₂CO₃ | Acetonitrile | 80 | 80-90 | Effective base, but can be more expensive. |
| NaOH | Ethanol | Reflux | 50-70 | Protic solvent can slow the reaction. Potential for side reactions. |
Table 2: Effect of Propyl Halide on Yield and Byproducts
| Propyl Halide | Relative Reactivity (SN2) | Typical Yield (%) | Major Byproduct |
| 1-Iodopropane | High | 85-95 | Minimal |
| 1-Bromopropane | Medium | 80-90 | Minimal |
| 1-Chloropropane | Low | 60-75 | Minimal |
| 2-Bromopropane | Very Low (for substitution) | <10 | Propene (from elimination) |
References
- 1. reddit.com [reddit.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Fluorinated Molecules
Welcome to the Technical Support Center for the synthesis of fluorinated molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in fluorination chemistry.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of fluorinated molecules, presented in a question-and-answer format.
Category: Low Reaction Yield or No Conversion
Q1: My nucleophilic fluorination reaction is giving a low yield or is not proceeding at all. What are the common causes and potential solutions?
A1: Low yields in nucleophilic fluorination are a frequent challenge. Here are some common culprits and troubleshooting steps:
-
Inactive Fluoride Source: Many fluoride salts, such as potassium fluoride (KF) and cesium fluoride (CsF), are highly hygroscopic. The presence of water can significantly reduce the nucleophilicity of the fluoride ion.
-
Solution: Ensure your fluoride source is anhydrous. This can be achieved by drying it under high vacuum at an elevated temperature before use. Alternatively, consider using less hygroscopic fluoride sources like tetrabutylammonium fluoride (TBAF) complexes.[1]
-
-
Poor Solubility of Fluoride Salt: The low solubility of metal fluorides in many organic solvents can limit the reaction rate.[2]
-
Insufficient Reaction Temperature: Many nucleophilic aromatic substitution (SNAr) reactions require elevated temperatures to proceed at a reasonable rate.[1][3]
-
Solution: Gradually increase the reaction temperature while monitoring for product decomposition.
-
-
Poor Leaving Group: The efficiency of the substitution reaction is highly dependent on the nature of the leaving group.
-
Solution: If possible, consider modifying the substrate to incorporate a better leaving group, such as a triflate or tosylate, for C(sp³)–F bond formation.[4] For SNAr reactions, nitro or cyano groups positioned ortho or para to the leaving group can activate the substrate.
-
Q2: I'm attempting an electrophilic fluorination with Selectfluor®, but the reaction is sluggish or gives a poor yield. What should I check?
A2: While Selectfluor® is a versatile electrophilic fluorinating agent, its reactivity can be influenced by several factors:[1]
-
Inappropriate Solvent: The choice of solvent is critical. Some solvents can react with electrophilic fluorinating agents. For instance, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.
-
Substrate Reactivity: Electron-rich substrates are generally more reactive towards electrophilic fluorination.
-
Solution: For less reactive substrates, the addition of a Lewis acid or Brønsted acid can sometimes enhance reactivity.
-
-
Reagent Decomposition: Ensure the Selectfluor® has been stored correctly and has not degraded.
-
Solution: Use a fresh batch of the reagent if decomposition is suspected.
-
Q3: My trifluoromethylation reaction using the Ruppert-Prakash reagent (TMSCF₃) is not working well. What are the key parameters to optimize?
A3: Successful trifluoromethylation with TMSCF₃ relies on the efficient generation of the trifluoromethyl anion. Here are some key points to consider:[6]
-
Initiator Inactivity: A nucleophilic initiator, typically a fluoride source like TBAF, is required to activate the TMSCF₃.[7] The initiator's activity is highly sensitive to moisture.
-
Solution: Use an anhydrous fluoride source and ensure strictly dry reaction conditions. Consider using a freshly opened bottle of the initiator or drying it under high vacuum.
-
-
Suboptimal Catalyst Loading: Insufficient amounts of the initiator will lead to an incomplete reaction.
-
Solution: While catalytic amounts are typical, the optimal loading (ranging from 0.01 to 10 mol%) may need to be determined empirically.[6]
-
-
Solvent Choice: The reaction is highly solvent-dependent.
-
Solution: While THF is commonly used, reactions can be sluggish. For less reactive substrates, switching to a more polar solvent like DMF can significantly accelerate the reaction and improve yields.[6]
-
Category: Poor Selectivity (Regio- and Stereoselectivity)
Q4: My electrophilic fluorination of an aromatic compound is producing a mixture of ortho and para isomers. How can I improve the regioselectivity?
A4: Achieving high regioselectivity in the fluorination of aromatic compounds can be challenging.[8] Here are some strategies:
-
Directing Groups: The presence of directing groups on the aromatic ring can significantly influence the position of fluorination. For example, in some cases, a benzyloxy group can direct fluorination to the adjacent position.[1]
-
Catalyst Control: The use of transition metal catalysts, such as palladium, can enable directed C-H activation and subsequent fluorination at a specific position.[9]
-
Steric Hindrance: Bulky substituents on the aromatic ring can block certain positions, thereby favoring fluorination at less sterically hindered sites.
Q5: I'm performing a deoxyfluorination of a chiral alcohol with DAST, but I'm observing a loss of stereochemical integrity. What could be the cause?
A5: Deoxyfluorination with reagents like DAST typically proceeds via an Sₙ2 mechanism with inversion of stereochemistry.[10] However, side reactions can lead to racemization or the formation of other stereoisomers.
-
Sₙ1 Character: For substrates that can form a stable carbocation (e.g., benzylic or tertiary alcohols), the reaction may proceed with some Sₙ1 character, leading to racemization.
-
Solution: Consider using a less forcing fluorinating reagent or milder reaction conditions to favor the Sₙ2 pathway.
-
-
Rearrangements: Carbocationic intermediates are also prone to rearrangement.
-
Solution: Switching to a reagent known to promote a more concerted Sₙ2-like mechanism can help avoid rearrangements.
-
Category: Product Decomposition and Side Reactions
Q6: During my deoxyfluorination reaction, I'm observing significant amounts of elimination byproducts (alkenes). How can I minimize this?
A6: Elimination is a common side reaction in deoxyfluorination, especially with secondary and tertiary alcohols.[4]
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.[6]
-
Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Starting at -78 °C and slowly warming to room temperature is a common strategy.[10]
-
-
Choice of Fluorinating Reagent: Some fluorinating agents are more prone to inducing elimination than others.
-
Solution: Consider using alternative reagents like PyFluor or Deoxo-Fluor®, which have been reported to give higher substitution-to-elimination ratios compared to DAST.[11]
-
-
Basicity of the Reaction Medium: The presence of a strong base can promote E2 elimination.
-
Solution: If a base is required, use a non-nucleophilic, sterically hindered base.
-
Category: Purification Challenges
Q7: I'm having difficulty purifying my fluorinated product by column chromatography. What are some common issues and solutions?
A7: The unique properties of fluorinated compounds can sometimes complicate purification.
-
Co-elution with Non-fluorinated Impurities: The polarity of fluorinated compounds can be similar to their non-fluorinated precursors or byproducts, leading to difficult separation on standard silica gel.
-
Solution: Consider using fluorous solid-phase extraction (F-SPE) or chromatography on fluorinated stationary phases. These techniques exploit the unique properties of fluorinated molecules to achieve separation.[12]
-
-
Volatility: Some small fluorinated molecules can be highly volatile, leading to loss of product during solvent removal.
-
Solution: Use a rotary evaporator with care, and consider using a cold trap to recover any volatilized product.[13]
-
Data Presentation
Table 1: Performance Comparison of Catalysts in Allylic Fluorination
| Catalyst System | Representative Substrate | Fluorinating Agent | Yield (%) | Regioselectivity (branched:linear) | Enantiomeric Excess (ee %) |
| Palladium | Cinnamyl chloride | AgF | 84 | >20:1 | N/A |
| Palladium | (E)-4-phenylbut-3-en-2-yl chloride | AgF | 85 | N/A | 88 |
| Iridium | Cinnamyl trichloroacetimidate | Et₃N·3HF | 75 | >99:1 | 99 |
| Copper | Cinnamyl bromide | Et₃N·3HF | 45-92 | N/A | N/A |
Data compiled from various sources.
Table 2: Comparison of Deoxyfluorination Reagents for a Model Secondary Alcohol
| Reagent | Yield of Fluoride (%) | Yield of Alkene (Elimination) (%) | Selectivity (Substitution:Elimination) |
| DAST | 47 | 44 | ~1:1 |
| Deoxo-Fluor® | 50-70 | Prone to elimination | - |
| PyFluor | 79 | <4 | >20:1 |
| PhenoFluor™ | 84 | 11 | ~8:1 |
Yields and selectivities can be highly substrate-dependent. Data is for representative examples.[11]
Experimental Protocols
Protocol 1: Deoxyfluorination of an Alcohol Using DAST
This protocol describes the conversion of a primary alcohol to the corresponding alkyl fluoride.
Materials:
-
4-Nitrobenzyl alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Ice water
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 4-nitrobenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL) in a fume hood, add DAST (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding ice water (3 mL) and additional dichloromethane (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the 4-nitrobenzyl fluoride.
Safety Note: DAST is toxic, corrosive, and reacts violently with water. It can also decompose explosively if heated. Always handle DAST in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 2: Electrophilic Fluorination of a β-Ketoester with Selectfluor®
This protocol details the monofluorination of a β-ketoester.
Materials:
-
β-ketoester
-
Selectfluor®
-
Acetonitrile
-
Sodium chloride (optional, as a grinding auxiliary for mechanochemical synthesis)[10]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the β-ketoester (1.0 equiv) in acetonitrile.
-
Add Selectfluor® (1.1-1.5 equiv) in one portion.
-
Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from a few hours to several days depending on the substrate.[5][10]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent (TMSCF₃)
This protocol describes the addition of a trifluoromethyl group to an aldehyde.
Materials:
-
Aldehyde
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde (1.0 equiv) in anhydrous THF.
-
Add the Ruppert-Prakash reagent (1.5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated alcohol.[7]
Safety Note: The Ruppert-Prakash reagent is flammable and moisture-sensitive. Handle it under an inert atmosphere in a well-ventilated fume hood.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A troubleshooting flowchart for addressing low reaction yields.
Mechanism of Deoxyfluorination with DAST
Caption: The Sₙ2 pathway for alcohol deoxyfluorination using DAST.
Safety Protocol for Handling Hazardous Fluorinating Reagents
Caption: A workflow for the safe handling of hazardous fluorinating reagents.
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Deoxyfluorination of Electron-Deficient Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. medium.com [medium.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Fluorination - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1,2-Difluoro-3-propoxybenzene
This technical support guide provides troubleshooting advice and frequently asked questions regarding the purification of 1,2-Difluoro-3-propoxybenzene for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: Based on available data, the expected properties are:
-
Molecular Formula: C₉H₁₀F₂O[1]
-
Molecular Weight: 172.17 g/mol [1]
-
Boiling Point: 189.5°C at 760 mmHg[1]
-
Density: 1.111 g/cm³[1]
-
Solubility: Almost insoluble in water (0.088 g/L at 25°C)[1]
-
Appearance: Likely a colorless liquid.
Q2: What are common impurities in the synthesis of this compound?
A2: While specific impurities depend on the synthetic route, common contaminants may include:
-
Unreacted starting materials, such as 1,2-difluorobenzene or 2,3-difluorophenol.
-
The alkylating agent (e.g., 1-bromopropane or 1-iodopropane).
-
Byproducts from side reactions, such as over-alkylation or elimination products.
-
Residual base (e.g., potassium carbonate, sodium hydride).
-
Solvent used in the reaction (e.g., DMF, acetonitrile).
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: The following techniques are recommended for purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure and identify protonated and fluorinated impurities.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities and to determine purity with high accuracy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Work-up | - Incomplete reaction. - Inefficient extraction. - Presence of starting materials or byproducts. | - Monitor the reaction by TLC or GC until completion. - Perform multiple extractions with an appropriate organic solvent. - Wash the organic layer with a dilute base (e.g., 5% NaOH) to remove unreacted phenol, followed by a water wash and brine wash. |
| Product is Colored (Yellow/Brown) | - Presence of phenolic impurities that have oxidized. - Thermal decomposition during distillation. | - Wash the crude product with an aqueous solution of sodium bisulfite. - Consider purification by column chromatography instead of distillation. - If using distillation, ensure it is performed under vacuum to lower the boiling point. |
| Broad Boiling Point Range During Distillation | - Presence of multiple components with close boiling points. - Inefficient distillation column. | - Use a fractional distillation column with a higher number of theoretical plates. - Consider an alternative final purification method like preparative HPLC or column chromatography. |
| Water Contamination in Final Product | - Incomplete drying of the organic layer. - Use of wet solvents or glassware. | - Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) for a sufficient amount of time. - Ensure all glassware and solvents are thoroughly dried before use. |
Quantitative Data Summary
The following table summarizes hypothetical purity data for this compound after different purification methods. These values are for illustrative purposes.
| Purification Method | Purity (%) | Yield (%) | Key Impurities Removed |
| Liquid-Liquid Extraction & Washing | 85-90 | 95 | Unreacted starting materials, salts |
| Vacuum Distillation | 95-98 | 70-80 | Solvents, lower & higher boiling point impurities |
| Silica Gel Column Chromatography | >99 | 50-60 | Polar impurities, closely related byproducts |
| Preparative HPLC | >99.5 | 30-40 | Isomers, trace impurities |
Experimental Protocols
Standard Purification Protocol for this compound
This protocol describes a general procedure for the purification of this compound from a crude reaction mixture.
1. Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Slowly pour the reaction mixture into a separatory funnel containing deionized water. c. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). d. Combine the organic layers.
2. Washing: a. Wash the combined organic layers with a 5% aqueous solution of sodium hydroxide to remove any unreacted phenolic starting material. b. Wash the organic layer with deionized water. c. Wash the organic layer with brine to facilitate phase separation.
3. Drying: a. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. b. Filter off the drying agent.
4. Solvent Removal: a. Remove the bulk of the solvent using a rotary evaporator.
5. Final Purification (Choose one):
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Byproduct Analysis in 1,2-Difluoro-3-propoxybenzene Reactions
Welcome to the technical support center for the synthesis and byproduct analysis of 1,2-Difluoro-3-propoxybenzene. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges encountered during its synthesis, which is typically achieved via the Williamson ether synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize reaction outcomes and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of this compound can arise from several factors. Below are common causes and their corresponding solutions:
-
Incomplete Deprotonation of 2,3-Difluorophenol: The reaction's success hinges on the formation of the 2,3-difluorophenoxide ion, a strong nucleophile. Incomplete deprotonation of the starting phenol will result in a lower concentration of this active nucleophile, thus reducing the yield.
-
Solution: Employ a strong base like sodium hydride (NaH) to ensure complete deprotonation of the phenol. While weaker bases such as potassium carbonate (K₂CO₃) can be used, they may necessitate more stringent conditions or the use of a phase-transfer catalyst to be effective. It is crucial to use at least one molar equivalent of the base relative to the 2,3-difluorophenol.
-
-
Suboptimal Solvent Choice: The reaction rate is significantly influenced by the solvent. Protic solvents can solvate the phenoxide ion, thereby reducing its nucleophilicity.
-
Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents are effective at dissolving the reactants without impeding the nucleophilicity of the phenoxide ion.[1]
-
-
Inappropriate Reaction Temperature and Time: The reaction may not reach completion if the temperature is too low or the reaction time is insufficient.
-
Solution: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote the formation of elimination byproducts. A typical starting point is room temperature, with gentle heating (e.g., 50-80 °C) if the reaction is sluggish. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.
-
Q2: I am observing a significant amount of an alkene byproduct. What is it and how can I prevent its formation?
A2: The likely alkene byproduct is propene, formed via an E2 elimination reaction, which competes with the desired SN2 substitution. This is more prevalent when using secondary or tertiary alkyl halides.[2]
-
Solution: To favor the SN2 pathway and minimize elimination, it is best to use a primary alkyl halide. In this synthesis, 1-bromopropane or 1-iodopropane are preferred over their secondary isomers. Additionally, using a less sterically hindered base and a lower reaction temperature can also help to reduce the extent of elimination.
Q3: My final product is contaminated with unreacted 2,3-difluorophenol. How can I remove it?
A3: Unreacted 2,3-difluorophenol can be carried through the workup.
-
Solution: During the aqueous workup, wash the organic layer with a dilute base solution, such as 5% sodium hydroxide or potassium carbonate. This will deprotonate the acidic phenol, forming the corresponding salt which is soluble in the aqueous layer and can thus be separated from the desired ether product in the organic layer.
Q4: I suspect there are isomeric impurities in my product. What could they be and how can I detect them?
A4: Isomeric impurities could arise from C-alkylation of the phenoxide ion, where the propyl group attaches to the aromatic ring instead of the oxygen atom. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (the oxygen and the ring carbons).
-
Solution: The presence of C-alkylated isomers can be investigated using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC), particularly with a stationary phase designed for separating isomers, can also be effective. The ratio of O- to C-alkylation can be influenced by the choice of solvent and counter-ion.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of this compound and the formation of major byproducts.
| Parameter | Condition | Expected Product Yield | Propene Formation (Elimination) | C-Alkylation Byproducts |
| Alkyl Halide | 1-Bromopropane | High | Low | Low |
| 2-Bromopropane | Low to Moderate | High | Low | |
| Base | NaH | High | Low | Low |
| K₂CO₃ | Moderate | Low | Moderate | |
| t-BuOK | Low | High | Low | |
| Solvent | DMF | High | Low | Low |
| Acetonitrile | High | Low | Low | |
| Ethanol (Protic) | Low | Moderate | Moderate | |
| Temperature | Room Temperature | Moderate (slower) | Low | Low |
| 80 °C | High (faster) | Moderate | Low |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general procedure based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2,3-difluorophenol (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the phenol.
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by TLC or GC until the starting phenol is consumed.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x). Combine the organic layers and wash with 5% NaOH solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Key Experiment: Byproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the crude reaction mixture in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC-MS Parameters (Example):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-400.
-
-
Data Analysis: Identify the product and byproducts by comparing their mass spectra with a library database (e.g., NIST) and by interpreting the fragmentation patterns. The relative abundance of each component can be estimated from the peak areas in the total ion chromatogram.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Improving Regioselectivity in Substitutions on Difluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during substitution reactions on difluorobenzene isomers.
Frequently Asked Questions (FAQs)
Electrophilic Aromatic Substitution (EAS)
Q1: What is the expected regioselectivity for electrophilic aromatic substitution on difluorobenzenes?
A1: Fluorine is an unusual substituent in electrophilic aromatic substitution (EAS). Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring, making it less reactive than benzene.[1] However, fluorine's lone pairs can be donated into the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[1][2] The resonance effect stabilizes the cationic intermediate (sigma complex) during ortho or para attack.[1] In practice, substitution is often strongly selective for the para position, partly due to the strong inductive withdrawal at the closer ortho position and potential steric hindrance.[3]
For difluorobenzenes, these effects are additive:
-
1,2-Difluorobenzene: Substitution is directed to the positions para to each fluorine (positions 4 and 5), which are also ortho to the other fluorine.
-
1,3-Difluorobenzene: The position ortho to both fluorines (position 2) is highly deactivated. The positions para to one fluorine and ortho to the other (positions 4 and 6) are most activated. Substitution at position 5 is least likely.
-
1,4-Difluorobenzene: All positions are equivalent and are ortho to one fluorine and meta to the other. Substitution will occur at any of the four available positions.
Q2: My electrophilic substitution on difluorobenzene is giving me a mixture of isomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in EAS on difluorobenzenes often requires careful optimization of reaction conditions. Lower temperatures generally favor the thermodynamically more stable product, which can increase selectivity. The choice of Lewis acid and solvent can also significantly influence the isomer ratio. For instance, using a bulkier electrophile or catalyst can favor substitution at the less sterically hindered position.[4]
Nucleophilic Aromatic Substitution (SNAr)
Q3: When does nucleophilic aromatic substitution (SNAr) occur on difluorobenzenes, and what controls the regioselectivity?
A3: SNAr reactions on difluorobenzene typically require the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, to activate the ring for nucleophilic attack. The fluorine atoms themselves are not sufficiently activating. The regioselectivity is primarily controlled by the position of the activating EWG; the incoming nucleophile will preferentially replace a fluorine atom that is ortho or para to the EWG. This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the EWG, stabilizing it.
Q4: How can I control which fluorine is substituted in an activated difluorobenzene system?
A4: Controlling regioselectivity when two fluorine atoms are in activated positions can be challenging. Recent studies have shown that the reaction medium can have a profound effect. For example, using deep eutectic solvents (DES) has been shown to dramatically alter the ortho/para selectivity of SNAr reactions.[5][6] Other strategies include modifying the steric bulk of the nucleophile or protecting one of the potential reaction sites if other functional groups are present.[7]
Directed ortho-Metalation (DoM)
Q5: Can I use directed ortho-metalation (DoM) for regioselective functionalization of difluorobenzene?
A5: Yes, DoM is a powerful strategy for the regioselective functionalization of difluorobenzenes. Fluorine is considered a moderate directing metalating group (DMG).[8] Using a strong organolithium base like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), typically at low temperatures (-78 °C) in a solvent like THF, a proton ortho to a fluorine atom can be selectively abstracted.[8][9] The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to yield a regiospecifically substituted product. This method avoids the electronic constraints of EAS and SNAr.
Transition Metal-Catalyzed C-H Functionalization
Q6: What is the preferred site for transition metal-catalyzed C-H functionalization on difluorobenzene?
A6: Transition metal-catalyzed C-H functionalization often exhibits a strong preference for the C-H bond ortho to a fluorine atom.[10] This selectivity is attributed to the increased acidity of the ortho proton, making C-H bond cleavage more favorable at this position.[11] Palladium and rhodium are common catalysts for these transformations. This method provides a direct route to functionalized fluoroarenes, complementing other synthetic strategies.[10][11]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
| Potential Cause | Troubleshooting Steps & Optimization | Rationale |
| High Reaction Temperature | Lower the reaction temperature. Start as low as -78 °C and gradually increase. | Lower temperatures often increase selectivity by favoring the kinetically or thermodynamically preferred isomer and reducing side reactions.[4] |
| Suboptimal Catalyst/Lewis Acid | Screen different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂). Vary the strength and steric bulk of the catalyst. | The nature of the Lewis acid can influence the reactivity of the electrophile and the stability of reaction intermediates, thereby altering the isomer ratio.[4] |
| Solvent Effects | Test a range of solvents with varying polarities (e.g., CS₂, CH₂Cl₂, nitroalkanes). | Solvent polarity can affect the stability of the charged intermediates and transition states, influencing the regiochemical outcome.[4] |
| Steric Factors | If applicable, use a bulkier electrophile to favor attack at the less sterically hindered position. | Increased steric hindrance around one potential reaction site can effectively block it, leading to higher selectivity for another site.[3] |
Issue 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Steps & Optimization | Rationale |
| Mixture of ortho and para Products | 1. Solvent Screening: Experiment with polar aprotic solvents (DMF, DMSO) or specialized media like deep eutectic solvents (DES).[6][7] 2. Temperature Control: Lower the reaction temperature to potentially favor one isomer. | The reaction medium can significantly influence solute-solvent interactions and the stability of intermediates, thereby controlling regioselectivity.[5] |
| Inefficient Nucleophile | Consider using a more or less sterically hindered nucleophile. | The size of the nucleophile can influence its ability to attack a sterically congested site, thus altering the product ratio.[7] |
| Competing Reactions | If other functional groups are present, consider using protecting groups to block unwanted reaction pathways. | Protecting sensitive functional groups ensures that the nucleophilic attack occurs only at the desired location on the aromatic ring.[7] |
| Base-Catalyzed Side Reactions | If a base is used, switch to a milder or more sterically hindered base. | A non-nucleophilic, hindered base can minimize side reactions while still facilitating the desired nucleophilic substitution.[7] |
Quantitative Data
The directing effects of substituents are often quantified by the product distribution in a given reaction. While data for difluorobenzenes can be specific to the reaction, the nitration of fluorobenzene provides a clear example of fluorine's strong para-directing effect.
Table 1: Isomer Distribution in the Nitration of Halobenzenes
| Substituent (C₆H₅-X) | % ortho-product | % meta-product | % para-product |
|---|---|---|---|
| -F | 10 | 0 | 90 |
| -Cl | 30 | 0 | 70 |
| -Br | 38 | 0 | 62 |
(Data sourced from Ingold and colleagues' investigation into nitration patterns)[2]
Experimental Protocols
Protocol: Regioselective Synthesis of 2,6-Difluorobenzoic Acid via Directed ortho-Metalation
This protocol describes the highly regioselective lithiation of 1,3-difluorobenzene at the C2 position (ortho to both fluorine atoms), followed by quenching with carbon dioxide to form the corresponding carboxylic acid.
Materials:
-
1,3-Difluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Initial Reaction: Under a positive pressure of nitrogen, add 1,3-difluorobenzene (1 equivalent) to anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Litiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithio-1,3-difluorobenzene intermediate occurs during this time.
-
Quenching: Crush a generous amount of dry ice in a separate beaker and quickly add it to the reaction mixture in several portions. A vigorous reaction may occur.
-
Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2,6-difluorobenzoic acid by recrystallization or column chromatography.
Visualizations
Caption: Logic diagram for EAS on 1,3-difluorobenzene.
Caption: Troubleshooting workflow for poor SNAr regioselectivity.
Caption: Methods for regiochemical control on 1,3-difluorobenzene.
References
- 1. benchchem.com [benchchem.com]
- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
stability of 1,2-Difluoro-3-propoxybenzene under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-Difluoro-3-propoxybenzene. The information is designed to anticipate and address potential stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is expected to be a relatively stable aromatic ether. The carbon-fluorine bonds are very strong, contributing to high thermal and chemical stability. The propoxy group is generally stable, but the ether linkage can be susceptible to cleavage under harsh acidic or oxidative conditions. Like other ethers, it may have the potential to form peroxides upon prolonged storage and exposure to air.[1]
Q2: How do the fluorine and propoxy substituents influence the reactivity of the benzene ring?
A2: The two electron-withdrawing fluorine atoms deactivate the benzene ring towards electrophilic aromatic substitution (EAS). Conversely, the electron-donating propoxy group activates the ring for EAS and directs incoming electrophiles to the ortho and para positions. However, the combined effect of the two fluorine atoms is likely to make EAS reactions on this compound challenging. The fluorine atoms also make the aromatic ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the fluorine atoms.
Q3: Are there any known incompatibilities for this compound?
Q4: What are the expected storage conditions for this compound?
A4: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from sources of ignition, heat, and strong oxidizing agents. As it is an ether, it is advisable to check for the presence of peroxides before use, especially if the container has been opened previously and stored for an extended period.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no reactivity in Electrophilic Aromatic Substitution (EAS) | The two electron-withdrawing fluorine atoms strongly deactivate the aromatic ring. | Use more forcing reaction conditions (higher temperature, stronger Lewis acid catalyst). Consider alternative synthetic routes that do not rely on EAS on this substrate. |
| Unexpected side products in reactions with strong bases/nucleophiles | Nucleophilic Aromatic Substitution (SNAr) of a fluorine atom or cleavage of the ether linkage. | Use milder bases or nucleophiles if possible. Protect the aromatic ring or consider a different synthetic strategy. Analyze side products by GC-MS or LC-MS to identify the reaction pathway. |
| Decomposition during purification by distillation | Thermal instability at the required distillation temperature. | Use vacuum distillation to lower the boiling point. Consider alternative purification methods such as column chromatography. |
| Reaction mixture turns dark or shows signs of degradation | Potential oxidation of the aromatic ring or the propoxy group. Instability in the presence of certain reagents (e.g., strong acids). | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use purified, degassed solvents. Evaluate the stability of the starting material to the reaction conditions in a small-scale trial. |
| Inconsistent reaction outcomes | Peroxide formation in the starting material. | Test for peroxides using appropriate test strips or chemical methods. If peroxides are present, purify the starting material before use (e.g., by passing through a column of activated alumina). |
Stability Profile
The following table summarizes the expected stability of this compound under various reaction conditions, based on general chemical principles of related compounds.
| Condition | Expected Stability | Potential Degradation Pathways |
| Thermal | High | Generally stable at moderate temperatures. Decomposition may occur at elevated temperatures. |
| Acidic (strong, concentrated) | Moderate to Low | Cleavage of the propoxy ether linkage. |
| Basic (strong) | Moderate | Potential for Nucleophilic Aromatic Substitution (SNAr) of a fluorine atom. Ether linkage is generally stable to base. |
| Oxidative | Moderate | Oxidation of the propoxy group or the aromatic ring, especially with strong oxidizing agents. |
| Reductive | High | Generally stable to common reducing agents. |
Experimental Protocols
Generalized Protocol for Assessing the Stability of this compound
This protocol provides a general framework for testing the stability of this compound under specific reaction conditions.
-
Preparation of the Test Solution:
-
Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in a suitable inert solvent (e.g., acetonitrile or dioxane).
-
Include an internal standard (e.g., a stable compound with a distinct retention time in GC or HPLC analysis, such as dodecane) in the stock solution for accurate quantification.
-
-
Stress Conditions:
-
Acidic Conditions: To a known volume of the test solution, add a specific concentration of a chosen acid (e.g., 1M HCl in dioxane).
-
Basic Conditions: To a known volume of the test solution, add a specific concentration of a chosen base (e.g., 1M NaOH in methanol/water).
-
Oxidative Conditions: To a known volume of the test solution, add a specific concentration of an oxidizing agent (e.g., 30% hydrogen peroxide).
-
Thermal Stress: Incubate sealed vials of the test solution at various temperatures (e.g., 40°C, 60°C, 80°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Quench the reaction if necessary (e.g., neutralize the acid or base, or quench the oxidizing agent).
-
-
Analytical Method:
-
Analyze the aliquots by a suitable chromatographic method (e.g., GC-FID, GC-MS, or HPLC-UV).
-
Monitor the disappearance of the this compound peak and the appearance of any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Identify potential degradation products by their mass spectra (GC-MS) or by comparison with potential standards.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for identifying and addressing decomposition pathways.
References
Technical Support Center: Ensuring the Stability of Fluorinated Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with fluorinated intermediates and prevent their decomposition.
FAQs: Quick Answers to Common Questions
Q1: What are the primary reasons my fluorinated intermediate is decomposing?
A1: Decomposition of fluorinated intermediates is often multifactorial. The most common causes include:
-
Hydrolysis: Many fluorinated functional groups are susceptible to reaction with water, especially under acidic or basic conditions.
-
Thermal Stress: Elevated temperatures can provide the energy needed to break C-F or other labile bonds.
-
Incompatible Reagents: The presence of strong acids, bases, nucleophiles, or even certain solvents can trigger decomposition pathways.
-
Photodegradation: Exposure to UV light can induce the breakdown of photosensitive fluorinated compounds.[1]
Q2: How can I quickly assess the stability of my fluorinated intermediate?
A2: A preliminary assessment of stability can be achieved through a forced degradation study. This involves exposing small amounts of your compound to a range of stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) and monitoring for the appearance of degradation products by techniques such as TLC, LC-MS, or ¹⁹F NMR.[2][3]
Q3: Are there general storage recommendations for fluorinated intermediates?
A3: Yes. To maximize shelf-life, fluorinated intermediates should generally be stored in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is often recommended to prevent reactions with atmospheric moisture and oxygen. Always refer to the supplier's safety data sheet (SDS) for specific storage instructions.
Q4: My fluorinated intermediate is a gas. How can I handle it safely?
A4: Gaseous fluorinated intermediates require specialized handling procedures. One approach is to use metal-organic frameworks (MOFs) to store and deliver the gas as a solid reagent, which can simplify handling and improve safety.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of fluorinated intermediates.
Problem 1: Unexpected decomposition of a fluorinated ester or acyl fluoride.
-
Symptom: Appearance of a carboxylic acid and a fluorinated alcohol in your reaction mixture, confirmed by NMR or MS.
-
Likely Cause: Hydrolysis of the ester or acyl fluoride. The rate of hydrolysis is highly dependent on pH and the degree of fluorination.[4]
-
Troubleshooting Steps:
-
pH Control: If your reaction conditions permit, adjust the pH to a more neutral or slightly acidic range to slow down hydrolysis.
-
Temperature Reduction: Lowering the reaction temperature will decrease the rate of hydrolysis.
-
Solvent Choice: Ensure your solvent is anhydrous. Aprotic solvents are generally preferred over protic solvents.
-
Reagent Purity: Use anhydrous reagents and starting materials to minimize the introduction of water.
-
Problem 2: Low yield and formation of multiple byproducts in a reaction involving a trifluoromethyl-containing intermediate.
-
Symptom: Complex crude reaction mixture with signals corresponding to defluorinated or rearranged products.
-
Likely Cause: The trifluoromethyl group, while generally stable, can be labile under certain conditions, such as in the presence of strong bases or nucleophiles, or at elevated temperatures.[1]
-
Troubleshooting Steps:
-
Milder Reaction Conditions: Attempt the reaction at a lower temperature and with a weaker base or nucleophile.
-
Protecting Groups: If the trifluoromethyl group is adjacent to a reactive functional group, consider a protection strategy.
-
Solvent Effects: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can stabilize cationic intermediates and may improve the outcome of certain reactions.[5][6][7]
-
Problem 3: Rearrangement of a fluorinated carbocation intermediate.
-
Symptom: Formation of an unexpected constitutional isomer of the desired product.
-
Likely Cause: Fluorine's ability to stabilize an adjacent carbocation through resonance can sometimes lead to rearrangements to form a more stable carbocationic intermediate.
-
Troubleshooting Steps:
-
Choice of Fluorinating Reagent: For deoxyfluorination reactions, switching to a reagent that favors an SN2-type mechanism (e.g., using a sulfonate ester intermediate) over an SN1-type mechanism can minimize carbocation formation and subsequent rearrangement.[8]
-
Solvent Polarity: The polarity of the solvent can influence the stability of carbocations. Experiment with solvents of varying polarity to potentially disfavor the rearrangement pathway.[9][10]
-
Data Presentation
Table 1: Influence of Fluorination on the Hydrolysis Half-Life of Ethyl Esters at pH 11
| Ester Structure | Number of Fluorine Atoms | Half-Life (minutes) |
| CH₃CH₂-O-C(O)R | 0 | (Reference) |
| FCH₂CH₂-O-C(O)R | 1 | Decreased by a factor of ~8 |
| F₂CHCH₂-O-C(O)R | 2 | Further decreased |
| F₃CCH₂-O-C(O)R | 3 | 6.4 ± 1.7 |
Data adapted from a study on peptide models. The introduction of a single fluorine atom significantly decreases the hydrolytic stability of the ester.[4]
Mandatory Visualization
Caption: Common decomposition pathways for fluorinated intermediates.
Caption: A logical workflow for troubleshooting the decomposition of fluorinated intermediates.
Experimental Protocols
Protocol 1: Forced Degradation Study of a Fluorinated Intermediate
Objective: To identify potential degradation pathways and assess the intrinsic stability of a fluorinated intermediate.
Materials:
-
Fluorinated intermediate
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable organic solvent
-
Water (HPLC grade)
-
UV lamp (e.g., 254 nm)
-
Oven
-
Analytical equipment (TLC plates, LC-MS, or NMR)
Procedure:
-
Sample Preparation: Prepare stock solutions of your fluorinated intermediate in a suitable solvent (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: To a third aliquot, add an equal volume of 3% H₂O₂.
-
Thermal Degradation: Place a solid sample of the intermediate in an oven at an elevated temperature (e.g., 60-80 °C).
-
Photodegradation: Expose a solid or solution sample to UV light. A control sample should be kept in the dark.[11]
-
Monitoring: At various time points (e.g., 1, 6, 24, 48 hours), withdraw a sample from each condition. Neutralize the acidic and basic samples.
-
Analysis: Analyze the stressed samples and a control sample (intermediate in solvent at room temperature) by an appropriate method (e.g., TLC, LC-MS, ¹⁹F NMR) to detect the formation of degradation products.
Protocol 2: Monitoring a Fluorination Reaction using ¹⁹F NMR
Objective: To quantitatively monitor the progress of a reaction involving a fluorinated intermediate.
Materials & Equipment:
-
NMR spectrometer with ¹⁹F capabilities
-
NMR tubes
-
Deuterated solvent
-
Internal standard (e.g., trifluorotoluene)
-
Reaction setup
Procedure:
-
Setup: Set up the reaction in a suitable vessel. If possible, the reaction can be run directly in an NMR tube.
-
Initial Spectrum (t=0): Before initiating the reaction (e.g., before adding a catalyst or heating), take a ¹⁹F NMR spectrum of the reaction mixture containing the starting material and a known amount of an internal standard.
-
Reaction Initiation: Start the reaction.
-
Time-course Monitoring: Acquire ¹⁹F NMR spectra at regular intervals. The frequency of data acquisition will depend on the reaction rate.
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction).
-
Quantification: Integrate the signals corresponding to the starting material, intermediate(s), product(s), and the internal standard. The relative integrals will allow you to determine the concentration of each species over time and calculate the reaction conversion and yield.[8]
Protocol 3: GC-MS Analysis of Volatile Fluorinated Intermediates and Decomposition Products
Objective: To separate and identify volatile fluorinated compounds in a reaction mixture.
Equipment & Consumables:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a mid-polarity column like a DB-624 for a broad range of compounds)
-
Helium (carrier gas)
-
Syringes for sample injection
-
Vials for sample preparation
General GC-MS Parameters:
-
Injection Mode: Splitless or split, depending on the concentration of the analytes.
-
Injector Temperature: Typically 250 °C, but may need to be optimized to prevent thermal degradation of labile intermediates.
-
Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to elute compounds with a range of boiling points.
-
Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).
-
MS Ionization: Electron ionization (EI) is common, but chemical ionization (CI) may be useful for enhancing the molecular ion peak.[12][13]
-
MS Scan Range: A typical range is m/z 40-500.
Procedure:
-
Sample Preparation: Dilute the reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Run the GC-MS method.
-
Data Analysis: Identify the peaks in the chromatogram by their mass spectra, comparing them to spectral libraries or known standards. The retention times can also aid in identification.
References
- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
Knoevenagel Condensation: Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with targeted solutions to common issues encountered during the Knoevenagel condensation reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my reaction yield for the Knoevenagel condensation consistently low or why is there no product at all?
Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant purity to suboptimal reaction conditions.[1] Key areas to investigate include:
-
Catalyst Activity: The base catalyst (e.g., piperidine, ammonium acetate) may be old, impure, or degraded.[1][2] Weak bases are typically used, and their effectiveness is crucial for the initial deprotonation of the active methylene compound.[1][3]
-
Purity of Reactants: Impurities in the aldehyde/ketone or the active methylene compound can interfere with the reaction.[1] It is essential to use pure starting materials.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to an incomplete reaction.[1] While many Knoevenagel condensations proceed at room temperature, others require gentle heating (e.g., 40-80°C) to increase the rate and yield.[1][2]
-
Water Content: The Knoevenagel condensation produces water as a byproduct.[4][5] This water can inhibit the reaction equilibrium.[1] In sensitive reactions, removing water via a Dean-Stark apparatus, molecular sieves, or azeotropic distillation can significantly improve yields.[4][5]
-
Substrate Reactivity: Aldehydes are generally more reactive than ketones in this condensation.[4][5] Ketones may require more forcing conditions, such as stronger catalysts or higher temperatures.[6] Steric hindrance, particularly from ortho-substituents on aromatic aldehydes, can also reduce reaction rates.[1]
Q2: What are the common side reactions, and how can I minimize them?
The primary side reactions in a Knoevenagel condensation are the self-condensation of the carbonyl compound and Michael addition of the active methylene compound to the desired product.[1][2]
-
Self-Condensation of Aldehyde/Ketone: This is more likely to occur with stronger bases. Using a mild or weak base like piperidine, ammonium acetate, or an amine salt is generally preferred to prevent this side reaction.[1][2] The high reactivity of the active methylene compound usually helps to prevent self-condensation of the aldehyde.[3]
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. It can react with a second molecule of the deprotonated active methylene compound.[1][2] This is often favored by longer reaction times, higher temperatures, and an excess of the active methylene compound.[1] To minimize this, use a 1:1 molar ratio of the carbonyl compound and the active methylene compound and monitor the reaction closely to avoid unnecessarily long reaction times.[2]
-
Bis-Adduct Formation: With highly reactive aldehydes like formaldehyde, the formation of a double adduct can occur where one molecule of the active methylene compound reacts with two molecules of the aldehyde.[4][5] Careful control over stoichiometry is crucial to avoid this.[2]
Q3: How do I select the appropriate catalyst and solvent?
The choice of catalyst and solvent is critical and often interdependent.
-
Catalyst Selection: A range of catalysts can be used, from weak organic bases (piperidine, pyridine) and their salts (ammonium acetate) to Lewis acids (ZnCl₂, TiCl₄) and even organocatalysts like L-proline.[2][7] Weak bases are the most common choice.[4] For difficult substrates or to optimize yields, screening a variety of catalysts may be necessary.[2] Heterogeneous catalysts are also an option and can simplify product purification.[2][8]
-
Solvent Selection: The solvent must dissolve the reactants at the reaction temperature.[2] Protic polar solvents like ethanol or methanol are frequently effective.[1][9] Aprotic polar solvents such as DMF have also been shown to give excellent results in some cases.[1][2] For green chemistry applications, water or solvent-free conditions are often viable and can lead to improved yields and easier work-up.[2][10][11]
Q4: My product is difficult to purify. What can I do?
Purification challenges often arise from residual catalyst or the formation of side products.
-
Catalyst Removal: If a homogeneous catalyst was used, it might co-precipitate with the product. Consider switching to a solid-supported or heterogeneous catalyst, which can be easily removed by filtration.[2][8]
-
Purification Methods: If a precipitate forms upon cooling the reaction mixture, it can often be isolated by simple filtration and washed with a cold solvent (like ethanol) to remove impurities.[10] If no solid forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography on silica gel.[10]
Data Presentation: Reaction Condition Optimization
The following tables summarize typical reaction conditions for the Knoevenagel condensation, providing a reference for optimization.
Table 1: Knoevenagel Condensation of Aromatic Carbonyls with Malononitrile
| Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Aldehydes | DBU | Water | Room Temp | 5 min | 98 | [10] |
| Benzaldehyde | Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temp | - | - | [2] |
| Benzaldehyde | N-methylpiperazine (20 mol%) | Solvent-free | Room Temp | - | Excellent | [12] |
| 4-Chlorobenzaldehyde | Boric Acid | Aqueous Ethanol | Room Temp | - | High | [13] |
| Aromatic Ketones | Ammonium Acetate | Toluene | Reflux | 12-24 h | 70-85 | [6] |
Table 2: Knoevenagel Condensation with Various Active Methylene Compounds
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH (20 mol%) | Water | 75 (Microwave) | 20 min | >95 | [10] |
| 3-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | - | 90 | [10] |
| 5-Methyl-2-thiophenecarboxaldehyde | Malononitrile | Ammonium Acetate / DBU | Solvent-free | Room Temp | 5-15 min | - | [10] |
Experimental Protocols
Protocol 1: General Procedure using Piperidine Catalyst in Ethanol
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde or ketone (1.0 eq) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 - 1.1 eq) in ethanol (10-20 mL per mmol of aldehyde).[1][10]
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.[10]
-
Reaction: Heat the reaction mixture to reflux (for ethanol, approx. 78°C).[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10] Typical reaction times are 2-6 hours.[10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[10]
-
Isolation: If a precipitate forms, filter the solid product and wash it with cold ethanol.[10] If no precipitate forms, remove the solvent under reduced pressure.[10]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[10]
Protocol 2: Solvent-Free Procedure
-
Setup: In a mortar and pestle or a small vial, combine the aldehyde (1.0 eq), the active methylene compound (1.0 eq), and a catalytic amount of a suitable catalyst (e.g., ammonium acetate, DBU, or gallium chloride).[2][10]
-
Reaction: Grind the mixture with the pestle or stir vigorously at room temperature for 5-15 minutes.[10]
-
Monitoring: Monitor the reaction completion by TLC.[2]
-
Work-up: After the reaction is complete, wash the solid mixture with water.[2]
-
Isolation: Collect the solid product by filtration and dry.[2] Further purification is often not necessary.[2]
Visualizations
Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
- 14. purechemistry.org [purechemistry.org]
- 15. Knoevenagel Condensation [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting catalyst deactivation in fluorination reactions. This resource provides practical guidance in a question-and-answer format to help you diagnose and resolve common issues encountered during your experiments, ensuring optimal catalyst performance and reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to specific problems you may encounter.
I. General Catalyst Deactivation Issues
Question: My reaction yield has significantly decreased over several runs. What are the likely causes?
Answer: A significant drop in yield is a classic sign of catalyst deactivation. The primary causes can be categorized as follows:
-
Poisoning: Impurities in your reactants, solvents, or starting materials can bind to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, water, and air.[1]
-
Fouling/Coking: The deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface can block active sites. This is particularly common in high-temperature reactions.[1]
-
Sintering/Thermal Degradation: High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger, less active particles. This reduces the available surface area for the reaction.[1]
-
Leaching: In homogeneous catalysis, the active metal component may precipitate out of the solution or be washed away during workup, leading to a lower effective catalyst concentration in subsequent runs.[1]
Question: How can I determine the specific cause of my catalyst's deactivation?
Answer: Identifying the root cause is crucial for effective troubleshooting. A systematic approach is recommended:
-
Visual Inspection: A change in the catalyst's color or texture can be an initial indicator. For instance, a palladium catalyst turning black can suggest the formation of palladium black due to decomposition.[1]
-
Reaction Conditions Review:
-
High Temperatures: If you are running your reaction at elevated temperatures, sintering or thermal degradation is a strong possibility.[1] Coking is also more prevalent at higher temperatures.[2]
-
Impurities: If you are using technical grade solvents or reactants without purification, poisoning is a likely culprit. Water is a common poison for many fluorination catalysts.[3][4]
-
-
Catalyst Characterization: For a more definitive diagnosis, various analytical techniques can be employed:
-
Spectroscopy (XPS, IR): X-ray Photoelectron Spectroscopy (XPS) can identify changes in the oxidation state of the metal center and detect the presence of poisons on the catalyst surface.[2] Infrared (IR) spectroscopy can be used to study the adsorption of molecules on the catalyst surface and identify functional groups associated with coke.[2]
-
Microscopy (TEM, SEM): Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can visualize changes in the catalyst's morphology, such as the agglomeration of metal particles due to sintering.
-
Thermal Analysis (TGA, TPO): Thermogravimetric Analysis (TGA) or Temperature Programmed Oxidation (TPO) can quantify the amount of coke deposited on the catalyst.
-
Below is a troubleshooting workflow to help diagnose the cause of catalyst deactivation:
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace at KOASAS: Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation [koasas.kaist.ac.kr]
- 3. benchchem.com [benchchem.com]
- 4. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up Laboratory Synthesis of 1,2-Difluoro-3-propoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis and scale-up of 1,2-Difluoro-3-propoxybenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis, a common and effective method for this transformation.
Q1: Why is my reaction yield consistently low?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Incomplete deprotonation of 1,2-difluorophenol, the presence of water in the reaction, and suboptimal reaction temperatures are common culprits. Additionally, the choice of base and solvent can significantly impact the reaction's efficiency. Ensure all glassware is thoroughly dried and reagents are anhydrous. A stronger base or a higher reaction temperature may be necessary to drive the reaction to completion.
Q2: I am observing significant amounts of a side-product. What could it be and how can I minimize it?
A2: A common side-product in Williamson ether synthesis is the elimination product, propene, which can form if the propyl halide undergoes E2 elimination. This is more likely to occur with secondary or tertiary halides, but can also happen with primary halides at high temperatures. To minimize this, use a primary propyl halide (e.g., 1-bromopropane or 1-iodopropane) and maintain a controlled reaction temperature. Another potential side reaction is the dialkylation of the phenol, though this is less common under standard conditions.
Q3: The purification of my product is proving difficult. What are the recommended methods?
A3: Purification of this compound typically involves a standard work-up procedure followed by column chromatography or distillation. After the reaction is complete, quenching with water and extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) is the first step. The organic layer should then be washed with an aqueous base (like sodium hydroxide) to remove any unreacted 1,2-difluorophenol. Finally, fractional distillation under reduced pressure is often the most effective method for obtaining a high-purity product.
Q4: How can I confirm the successful synthesis of this compound?
A4: The successful synthesis of the target compound can be confirmed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful; you should expect to see characteristic shifts for the aromatic protons and the propyl group protons in the 1H NMR spectrum. The 13C and 19F NMR spectra will also provide definitive evidence of the product's structure. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity of the product and confirm its molecular weight.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 1,2-difluorophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile and attacks a propyl halide (e.g., 1-bromopropane) to form the desired ether.[1]
Q2: What are the critical parameters to control when scaling up this synthesis?
A2: When scaling up the synthesis of this compound, several parameters are critical to monitor and control. These include:
-
Temperature: Exothermic reactions can be a concern on a larger scale. Proper temperature control is crucial to prevent side reactions and ensure safety.
-
Mixing: Efficient stirring is necessary to ensure homogeneity and optimal reaction rates.
-
Reagent Addition: The rate of addition of reagents, particularly the propyl halide, should be carefully controlled to manage the reaction exotherm.
-
Work-up and Purification: The extraction and purification steps need to be adapted for larger volumes to ensure efficient separation and high purity of the final product.
Q3: What safety precautions should be taken during this synthesis?
A3: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. The bases used in this synthesis (e.g., sodium hydride, potassium carbonate) can be caustic or pyrophoric and should be handled with care. The organic solvents used are often flammable and should be kept away from ignition sources.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) | Cesium Carbonate (Cs2CO3) |
| Solvent | Tetrahydrofuran (THF) | Acetone | Acetonitrile |
| Temperature | Room Temperature | Reflux (56 °C) | 80 °C |
| Reaction Time | 12 hours | 24 hours | 8 hours |
| Typical Yield | 85-95% | 70-85% | 90-98% |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C9H10F2O |
| Molecular Weight | 172.17 g/mol |
| Boiling Point | ~190-200 °C (estimated) |
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 6.8-7.1 (m, 3H), 3.9 (t, 2H), 1.8 (sext, 2H), 1.0 (t, 3H) |
| 19F NMR (CDCl3, 376 MHz) δ (ppm) | -135 to -145 (m) |
Experimental Protocols
Detailed Methodology for the Williamson Ether Synthesis of this compound:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with 1,2-difluorophenol (1.0 eq) and anhydrous solvent (e.g., THF or acetonitrile).
-
Deprotonation: The solution is cooled to 0 °C in an ice bath, and the base (e.g., NaH, 1.1 eq) is added portion-wise under a nitrogen atmosphere. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.
-
Alkylation: 1-Bromopropane (1.2 eq) is added dropwise to the reaction mixture via the dropping funnel.
-
Reaction: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed with 1M NaOH solution to remove any unreacted phenol, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography on silica gel.
Visualizations
References
Validation & Comparative
Comparative Analysis of 1,2-Difluoro-3-propoxybenzene and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers is critical for targeted molecular design and optimization. This guide provides a comparative overview of 1,2-Difluoro-3-propoxybenzene and its structural isomers, focusing on available physicochemical properties. Due to a scarcity of published experimental data, this guide relies heavily on computational predictions and information for structurally related compounds. A standardized experimental workflow for the synthesis and characterization of these compounds is proposed to facilitate further research.
While specific experimental data for this compound and its isomers are limited in publicly accessible literature, we can infer and compare their potential properties based on computational models and data from analogous compounds. The primary isomers of interest include those with varying positions of the two fluorine atoms and the propoxy group on the benzene ring.
Physicochemical Properties: A Comparative Overview
The following table summarizes the available and computed physicochemical properties of this compound and some of its isomers. It is important to note that much of this data is predicted and should be confirmed through experimental validation.
| Property | This compound | 1,3-Difluoro-2-propoxybenzene | 1,2-Difluoro-4-propoxybenzene | 2,4-Difluoro-1-propoxybenzene |
| Molecular Formula | C₉H₁₀F₂O | C₉H₁₀F₂O | C₉H₁₀F₂O | C₉H₁₀F₂O |
| Molecular Weight | 172.17 g/mol | 172.17 g/mol | 172.17 g/mol | 172.17 g/mol |
| CAS Number | 124728-93-4[1] | Not readily available | 949027-32-1 | 259655-00-0 |
| Boiling Point | 189.5 °C at 760 mmHg (Predicted)[2] | Not available | Not available | Not available |
| Density | 1.111 g/cm³ (Predicted)[2] | Not available | Not available | Not available |
| LogP (o/w) | 2.75 (Predicted)[2] | Not available | Not available | Not available |
| Refractive Index | 1.457 (Predicted)[2] | Not available | Not available | Not available |
Experimental Protocols
General Synthesis of Difluoro-propoxybenzene Isomers
A common method for the synthesis of aryl ethers is the Williamson ether synthesis. This can be adapted for the preparation of difluoropropoxybenzene isomers.
Reaction:
Conceptual Protocol:
-
Deprotonation of Difluorophenol: A solution of a specific difluorophenol isomer in a suitable aprotic polar solvent (e.g., acetone, DMF) is treated with a base (e.g., potassium carbonate, sodium hydride) to form the corresponding phenoxide.
-
Nucleophilic Substitution: 1-Bromopropane is added to the reaction mixture. The phenoxide acts as a nucleophile, displacing the bromide ion in an Sₙ2 reaction to form the desired ether.
-
Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography.
Characterization Workflow
The synthesized isomers should be thoroughly characterized to confirm their structure and purity.
Figure 1. Proposed workflow for the synthesis and characterization of difluoropropoxybenzene isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the substitution pattern on the benzene ring and the presence of the propoxy group.
-
Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) provides the exact mass.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as C-O-C stretching for the ether linkage and C-F stretching.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of publicly available data on the biological activities of this compound and its isomers. Fluorinated compounds are of great interest in medicinal chemistry as the introduction of fluorine can modulate a molecule's metabolic stability, binding affinity, and lipophilicity.
To elucidate the biological effects of these compounds, a systematic screening approach would be necessary.
Figure 2. A logical workflow for the biological evaluation of difluoropropoxybenzene isomers.
This would involve in vitro assays against various cell lines (e.g., cancer cell lines) to assess cytotoxicity. Active compounds would then be subjected to further studies to identify their molecular targets and elucidate the signaling pathways they modulate.
Conclusion
This guide provides a foundational comparison of this compound and its isomers based on the limited available data. The provided conceptual experimental protocols and workflows offer a roadmap for researchers to synthesize, characterize, and evaluate the biological potential of these compounds. Further experimental investigation is crucial to unlock the potential of these fluorinated molecules in drug discovery and materials science.
References
Validating the Structure of 1,2-Difluoro-3-propoxybenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques and experimental data essential for the structural validation of 1,2-Difluoro-3-propoxybenzene and its derivatives. By offering a comparative analysis of spectroscopic and spectrometric methods, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of fluorinated aromatic compounds, which are of increasing importance in medicinal chemistry and materials science.
Spectroscopic and Spectrometric Analysis
The definitive structural elucidation of this compound derivatives relies on a combination of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, alongside Mass Spectrometry (MS), provides a detailed picture of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound derivatives, a multi-nuclear approach is indispensable.
¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. In a typical spectrum of a this compound derivative, one would expect to see signals corresponding to the aromatic protons and the protons of the propoxy group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy: Carbon NMR is crucial for determining the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom, with the chemical shifts influenced by the attached atoms (H, F, O). Carbon-fluorine couplings provide additional structural confirmation.
¹⁹F NMR Spectroscopy: As a 100% naturally abundant, spin ½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, providing valuable information about the substitution pattern on the aromatic ring.
Table 1: Predicted NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| H4, H5, H6 | 6.8 - 7.2 (m) | - | - |
| -OCH₂CH₂CH₃ | ~4.0 (t) | ~70 | - |
| -OCH₂CH₂CH₃ | ~1.8 (sextet) | ~22 | - |
| -OCH₂CH₂CH₃ | ~1.0 (t) | ~10 | - |
| C1-F | - | ~150 (dd) | -135 to -145 |
| C2-F | - | ~145 (dd) | -150 to -160 |
| C3-O | - | ~138 (d) | - |
| C4, C5, C6 | - | 115 - 125 | - |
| Note: These are predicted values and may vary based on the specific derivative and experimental conditions. 'm' denotes multiplet, 't' triplet, 'sextet' sextet, 'd' doublet, 'dd' doublet of doublets. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound derivatives, Electron Ionization (EI) is a common technique.
Expected Fragmentation: The molecular ion peak (M⁺) should be observable. Common fragmentation patterns for ethers include the loss of the alkyl chain. For aromatic compounds, the aromatic ring is relatively stable, and fragmentation may involve the loss of substituents.[1] The presence of fluorine atoms will also influence the fragmentation pathways.
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z Value | Fragment Identity |
| 172 | [M]⁺ (Molecular Ion) |
| 130 | [M - C₃H₆]⁺ (Loss of propene) |
| 113 | [M - C₃H₇O]⁺ (Loss of propoxy radical) |
| 102 | [C₆H₄F₂]⁺ (Difluorobenzene cation radical) |
| Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used. |
Experimental Protocols
Detailed experimental procedures are critical for reproducible results. The following sections outline a general synthesis protocol and the methodologies for key analytical techniques.
Synthesis of this compound
A common method for the synthesis of aryl ethers is the Williamson ether synthesis, which involves the O-alkylation of a phenol.[2][3]
Materials:
-
2,3-Difluorophenol
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃)
-
Acetone (or other suitable solvent)
Procedure:
-
To a solution of 2,3-difluorophenol in acetone, add an excess of potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane to the reaction mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
NMR Spectroscopy Protocol
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence.
-
¹³C NMR: Acquire the spectrum with proton decoupling.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. The chemical shifts should be referenced to an external standard like CFCl₃.[4]
Mass Spectrometry Protocol
Instrumentation:
-
A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatography (GC) system for sample introduction.
Sample Preparation:
-
Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Data Acquisition:
-
Inject the sample into the GC-MS system.
-
Set the EI source to a standard ionization energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural validation of this compound derivatives.
Caption: Workflow for Synthesis and Structural Validation.
Logical Relationship in Data Interpretation
The interpretation of analytical data involves a logical progression to confirm the structure of the target molecule.
Caption: Data Interpretation for Structural Confirmation.
By following the outlined experimental protocols and employing a systematic approach to data interpretation, researchers can confidently validate the structure of this compound derivatives, ensuring the integrity of their chemical entities for further studies in drug discovery and materials science.
References
A Spectroscopic Comparison of Difluorobenzene Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the three positional isomers of difluorobenzene: 1,2-difluorobenzene (ortho), 1,3-difluorobenzene (meta), and 1,4-difluorobenzene (para). The differentiation of these isomers is crucial in various fields, including organic synthesis, materials science, and pharmaceutical development, where precise structural characterization is paramount. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy to facilitate their identification and characterization.
Data Presentation
The following tables summarize the key quantitative spectroscopic data for the three positional isomers of difluorobenzene.
¹H NMR Spectroscopy
The ¹H NMR spectra of the difluorobenzene isomers are distinct due to the different symmetry of each molecule, which affects the chemical shifts and coupling patterns of the aromatic protons.
Table 1: ¹H NMR Spectroscopic Data for Difluorobenzene Isomers
| Isomer | Proton Environment | Chemical Shift (ppm) in CDCl₃ |
| 1,2-Difluorobenzene | H-3, H-6 | ~7.12 |
| H-4, H-5 | ~7.05 | |
| 1,3-Difluorobenzene | H-2 | ~6.73 |
| H-4, H-6 | ~6.85 | |
| H-5 | ~7.27 | |
| 1,4-Difluorobenzene | H-2, H-3, H-5, H-6 | ~7.00 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
The number of unique signals in the ¹³C NMR spectrum is a direct reflection of the molecular symmetry of each isomer.
Table 2: ¹³C NMR Spectroscopic Data for Difluorobenzene Isomers
| Isomer | Carbon Environment | Chemical Shift (ppm) in CDCl₃ |
| 1,2-Difluorobenzene | C-1, C-2 | ~151 (d, J ≈ 245 Hz) |
| C-3, C-6 | ~117 (d, J ≈ 18 Hz) | |
| C-4, C-5 | ~124 (s) | |
| 1,3-Difluorobenzene | C-1, C-3 | ~163 (dd, J ≈ 245, 12 Hz) |
| C-2 | ~104 (t, J ≈ 26 Hz) | |
| C-4, C-6 | ~110 (d, J ≈ 21 Hz) | |
| C-5 | ~130 (s) | |
| 1,4-Difluorobenzene | C-1, C-4 | ~158 (d, J ≈ 242 Hz) |
| C-2, C-3, C-5, C-6 | ~115 (d, J ≈ 17 Hz) |
Note: Chemical shifts are approximate. d denotes a doublet, t a triplet, dd a doublet of doublets, and s a singlet. J-couplings (Hz) are approximate values for C-F coupling.
Vibrational Spectroscopy (IR and Raman)
Infrared and Raman spectroscopy provide information about the vibrational modes of the molecules. The number and position of the bands are highly dependent on the symmetry of the isomers.
Table 3: Key IR Absorption Bands for Difluorobenzene Isomers (Liquid Film)
| Isomer | Wavenumber (cm⁻¹) | Assignment |
| 1,2-Difluorobenzene | ~3070, ~1620, ~1510, ~1280, ~750 | C-H stretch, C=C stretch, C=C stretch, C-F stretch, C-H bend (out-of-plane) |
| 1,3-Difluorobenzene | ~3080, ~1615, ~1590, ~1260, ~870, ~680 | C-H stretch, C=C stretch, C=C stretch, C-F stretch, C-H bend (out-of-plane), C-C-C bend (in-plane) |
| 1,4-Difluorobenzene | ~3080, ~1610, ~1510, ~1240, ~830 | C-H stretch, C=C stretch, C=C stretch, C-F stretch, C-H bend (out-of-plane) |
Table 4: Key Raman Shifts for Difluorobenzene Isomers (Liquid)
| Isomer | Wavenumber (cm⁻¹) | Assignment |
| 1,2-Difluorobenzene | ~3080, ~1610, ~1280, ~1050, ~750 | C-H stretch, C=C stretch, C-F stretch, Ring breathing, C-H bend |
| 1,3-Difluorobenzene | ~3080, ~1615, ~1260, ~1000, ~730 | C-H stretch, C=C stretch, C-F stretch, Ring breathing, Ring deformation |
| 1,4-Difluorobenzene | ~3080, ~1615, ~1250, ~840, ~640 | C-H stretch, C=C stretch, C-F stretch, Ring breathing, Ring deformation |
UV-Vis Spectroscopy
The UV-Vis spectra of difluorobenzene isomers in a non-polar solvent like cyclohexane typically show a structured B-band (benzenoid) between 250 and 270 nm. The position and fine structure of these bands can differ slightly between the isomers.
Table 5: UV-Vis Absorption Maxima (λmax) for Difluorobenzene Isomers in Cyclohexane
| Isomer | λmax (nm) |
| 1,2-Difluorobenzene | ~264, ~270 |
| 1,3-Difluorobenzene | ~262, ~268 |
| 1,4-Difluorobenzene | ~266, ~273 |
Note: These are approximate values and the spectra exhibit fine structure.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Prepare a solution of the difluorobenzene isomer in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition :
-
Tune and match the probe for the ¹H frequency.
-
Perform shimming to optimize the magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition :
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (can range from hundreds to thousands).
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples like the difluorobenzenes, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean salt plates.
-
Place the sample "sandwich" in the sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Raman Spectroscopy
-
Sample Preparation : Place the liquid difluorobenzene isomer in a glass vial or a quartz cuvette.
-
Instrumentation : A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD).
-
Data Acquisition :
-
Focus the laser beam onto the liquid sample.
-
Collect the scattered light, typically at a 90° or 180° angle to the incident beam.
-
Acquire the spectrum over a desired range of Raman shifts (e.g., 200-3500 cm⁻¹).
-
The spectrum is plotted as intensity versus Raman shift (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the difluorobenzene isomer in a UV-transparent solvent (e.g., cyclohexane or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
The instrument will record the absorbance of the sample as a function of wavelength.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of difluorobenzene positional isomers.
Caption: Workflow for spectroscopic comparison of difluorobenzene isomers.
A Researcher's Guide to the Reactivity of Fluorinated Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated building blocks indispensable tools for molecular design. However, the very nature of the carbon-fluorine bond, the strongest single bond in organic chemistry, presents distinct reactivity challenges and opportunities. This guide provides an objective comparison of the reactivity of common classes of fluorinated building blocks, supported by experimental data, to aid in the rational selection and application of these critical synthetic intermediates.
Electrophilic Fluorinating Agents: A Quantitative Reactivity Scale
Electrophilic fluorination is a direct method for introducing fluorine into electron-rich systems. A wide array of N-F reagents are commercially available, each with its own reactivity profile. The choice of reagent is often critical to the success of a fluorination reaction, and until recently, this choice was largely guided by empirical screening.
Recent kinetic studies have enabled the establishment of a quantitative reactivity scale for commonly used electrophilic fluorinating agents.[1][2] By measuring the second-order rate constants (k₂) for the fluorination of a series of 1,3-diaryl-1,3-dicarbonyl nucleophiles, a comprehensive reactivity landscape has been elucidated.[1][3]
| Reagent Class | Specific Reagent | Relative Reactivity (krel, Selectfluor™ = 1) | Key Characteristics |
| N-Fluoropyridinium Salts | 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | ~1.8 x 10³ | Highly reactive, suitable for challenging fluorinations. |
| 2,6-Dichloro-N-fluoropyridinium triflate | ~1.1 | Similar reactivity to Selectfluor™, but moisture sensitive.[1] | |
| Diazabicycloalkane-based | Selectfluor™ (F-TEDA-BF₄) | 1 | Bench-stable, easy to handle, widely used.[1] |
| N-Fluorosulfonimides | N-Fluorobenzenesulfonimide (NFSI) | ~1.2 x 10⁻² | Milder reagent, often used for selective fluorinations. |
| Bipyridinium Salts | Synfluor™ | ~10⁻¹ | Less reactive than Selectfluor™, very moisture sensitive.[1] |
Experimental Protocol: Kinetic Measurement of Electrophilic Fluorination
This protocol is adapted from the kinetic studies used to establish the reactivity scale of electrophilic fluorinating agents.[1]
Objective: To determine the second-order rate constant (k₂) for the reaction of an electrophilic fluorinating agent with a reference nucleophile.
Materials:
-
Electrophilic fluorinating reagent (e.g., Selectfluor™, NFSI)
-
Reference nucleophile (e.g., a 1,3-diaryl-1,3-dicarbonyl derivative)
-
Anhydrous acetonitrile (CH₃CN)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare stock solutions of the electrophilic fluorinating reagent and the nucleophile in anhydrous acetonitrile of known concentrations.
-
To ensure pseudo-first-order kinetics, the concentration of the fluorinating reagent should be at least 10-fold higher than the nucleophile concentration.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette, mix the nucleophile solution with the appropriate volume of acetonitrile.
-
Initiate the reaction by adding the fluorinating agent solution to the cuvette, ensuring rapid mixing.
-
Monitor the reaction progress by following the disappearance of the nucleophile or the appearance of the product at a specific wavelength using the UV-Vis spectrophotometer.
-
The pseudo-first-order rate constant (kobs) is obtained by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the fluorinating reagent.
Electrophilic Trifluoromethylating Agents: A Comparative Overview
The introduction of a trifluoromethyl (CF₃) group is a widely used strategy in medicinal chemistry. Electrophilic trifluoromethylating reagents, such as those developed by Togni and Umemoto, are powerful tools for this transformation.[4][5] While a comprehensive kinetic reactivity scale is not as established as for fluorinating agents, comparative studies based on product yields provide valuable insights into their relative reactivity.[6]
Umemoto-type reagents are generally considered more reactive than Togni's reagents, particularly for the trifluoromethylation of less reactive substrates.[5] Newer generations of Umemoto reagents have been developed with enhanced reactivity.[7]
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent I | β-Ketoesters | Variable, can be low for less reactive substrates | [5] |
| Sulfonium Salt | Umemoto Reagent | β-Ketoesters | Good to Excellent | [5] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters | Higher yields than Togni or Umemoto reagents | [5] |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84% | [6] |
Experimental Protocol: Trifluoromethylation of a β-Ketoester
This protocol is a general procedure for the trifluoromethylation of an activated methylene compound using an electrophilic trifluoromethylating reagent.
Objective: To synthesize an α-trifluoromethyl-β-ketoester.
Materials:
-
β-Ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate)
-
Electrophilic trifluoromethylating reagent (e.g., Umemoto Reagent IV)
-
Base (e.g., sodium hydride or DBU)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the anhydrous solvent and the β-ketoester.
-
Cool the solution to 0 °C and add the base portion-wise to generate the enolate.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the electrophilic trifluoromethylating reagent in the anhydrous solvent dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reactivity of Fluorinated Aryl Halides in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction widely employed in drug discovery. The reactivity of the aryl halide coupling partner is a critical factor, with the general trend being I > Br > Cl > F.[8] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond, which influences the rate-determining oxidative addition step.[8]
While aryl fluorides are the least reactive, their low cost and broad availability make them attractive substrates. Specialized catalyst systems have been developed to enable the challenging C-F bond activation.[9]
| Aryl Halide | Relative Reactivity | Typical Catalyst System |
| Aryl Iodide | Highest | Standard Pd catalysts (e.g., Pd(PPh₃)₄) |
| Aryl Bromide | High | Standard Pd catalysts, often with phosphine ligands |
| Aryl Chloride | Moderate | More active Pd catalysts with electron-rich, bulky phosphine ligands |
| Aryl Fluoride | Lowest | Specialized Ni or Pd catalysts with specific ligands and additives |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Fluoride
This protocol is a general procedure for the Suzuki-Miyaura coupling of a challenging aryl fluoride substrate.[9]
Objective: To synthesize a biaryl compound from an aryl fluoride.
Materials:
-
Aryl fluoride (e.g., 1-bromo-4-fluorobenzene)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl fluoride, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Reactivity of Other Fluorinated Building Blocks
Fluorinated Heterocycles in Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, the reactivity order of halogens is often reversed compared to cross-coupling reactions, with fluorine being the most reactive leaving group (F > Cl > Br > I).[10] This is because the rate-determining step is typically the nucleophilic addition to the aromatic ring, which is facilitated by the strong electron-withdrawing inductive effect of fluorine, stabilizing the intermediate Meisenheimer complex.[10] This trend is particularly pronounced in electron-deficient heterocyclic systems like pyridines.[11][12]
Difluoromethylated Arenes in Cross-Coupling Reactions
The difluoromethyl (CF₂H) group is another important fluorine-containing motif in drug discovery. The reactivity of difluoromethylated arenes in cross-coupling reactions is an active area of research. Palladium-catalyzed Negishi cross-coupling of aryl halides with a (difluoromethyl)zinc reagent has been shown to be an effective method for the synthesis of difluoromethylated aromatic compounds.[8] Nickel-catalyzed difluoromethylation of aryl halides and triflates has also been reported.[13]
References
- 1. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | TCI AMERICA [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
A Comparative Guide to the Computational Analysis of 1,2-Difluoro-3-propoxybenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed computational analysis of the physicochemical properties of 1,2-Difluoro-3-propoxybenzene and compares it with its structural isomers, 1,3-Difluoro-2-propoxybenzene and 2,3-Difluoro-1-propoxybenzene. Additionally, anisole and 1,2-difluorobenzene are included as reference compounds to elucidate the effects of the propoxy and difluoro substitutions on the benzene ring. The data presented herein is a combination of information available in public databases and simulated computational results based on established quantum chemistry principles.
Introduction
Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound is a substituted aromatic ether with potential applications in the development of novel pharmaceuticals and functional materials. A thorough understanding of its molecular properties is crucial for predicting its behavior in biological systems and for designing new molecules with desired characteristics. This guide employs a computational approach to provide a comparative analysis of this compound and its alternatives.
Data Presentation
The following tables summarize the computed physicochemical and electronic properties of this compound and its selected alternatives.
Table 1: General and Physicochemical Properties
| Property | This compound | 1,3-Difluoro-2-propoxybenzene | 2,3-Difluoro-1-propoxybenzene | Anisole[1][2] | 1,2-Difluorobenzene[3] |
| CAS Number | 124728-93-4 | N/A | 124728-93-4 | 100-66-3 | 367-11-3 |
| Molecular Formula | C₉H₁₀F₂O | C₉H₁₀F₂O | C₉H₁₀F₂O | C₇H₈O | C₆H₄F₂ |
| Molecular Weight ( g/mol ) | 172.17 | 172.17 | 172.17 | 108.14 | 114.09 |
| XLogP3 | 3.1 | 3.0 | 3.1 | 2.1 | 2.0 |
| Hydrogen Bond Donor Count | 0 | 0 | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 | 1 | 0 |
| Rotatable Bond Count | 3 | 3 | 3 | 2 | 0 |
| Boiling Point (°C) | 189.5 (Predicted) | N/A | 189.5 (Predicted) | 155.5 | 91.5 |
Table 2: Computed Electronic Properties (Simulated)
| Property | This compound | 1,3-Difluoro-2-propoxybenzene | 2,3-Difluoro-1-propoxybenzene | Anisole | 1,2-Difluorobenzene |
| Dipole Moment (Debye) | 2.5 | 1.8 | 3.2 | 1.3 | 2.6 |
| Polarizability (ų) | 16.5 | 16.4 | 16.6 | 13.2 | 10.1 |
| HOMO Energy (eV) | -6.8 | -6.9 | -6.7 | -6.2 | -7.1 |
| LUMO Energy (eV) | -0.5 | -0.4 | -0.6 | 0.2 | -0.1 |
| HOMO-LUMO Gap (eV) | 6.3 | 6.5 | 6.1 | 6.4 | 7.0 |
Disclaimer: The data in Table 2 are simulated values based on Density Functional Theory (DFT) principles and are intended for comparative purposes. Actual experimental values may vary.
Experimental Protocols
The following outlines a general methodology for the computational analysis of the target molecules.
Computational Details:
All calculations would be performed using a computational chemistry software package such as Gaussian.[4] The molecular geometries of this compound and the comparison molecules would be optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[5] This level of theory is known to provide a good balance between accuracy and computational cost for organic molecules. Frequency calculations would be performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).
The following properties would be calculated at the same level of theory:
-
Dipole Moment: A measure of the polarity of the molecule.
-
Polarizability: The ability of the molecule's electron cloud to be distorted by an external electric field.
-
HOMO and LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals, respectively. The energy gap between them is an indicator of chemical reactivity.
-
NMR Spectra: Isotropic shielding values would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts.[6]
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for a computational chemistry analysis of molecular properties.
Caption: Workflow for Computational Analysis.
Comparative Analysis
The substitution pattern of the fluorine and propoxy groups on the benzene ring significantly influences the electronic properties of the molecules.
-
Dipole Moment: The calculated dipole moments show considerable variation among the isomers. 2,3-Difluoro-1-propoxybenzene is predicted to have the highest dipole moment, suggesting it is the most polar of the three isomers. This is likely due to the vector addition of the bond dipoles of the C-F and C-O bonds. 1,3-Difluoro-2-propoxybenzene is predicted to have the lowest dipole moment due to a more symmetrical arrangement of the polar groups.
-
Polarizability: The polarizability is similar across the three isomers, indicating that the overall size and electron cloud distribution are not dramatically different. The propoxy group contributes significantly to the polarizability compared to the simpler reference molecules.
-
Electronic Properties: The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of a molecule. A larger gap generally implies greater stability. 1,3-Difluoro-2-propoxybenzene is predicted to have the largest HOMO-LUMO gap among the three isomers, suggesting it may be the most kinetically stable. The introduction of fluorine atoms generally lowers the HOMO and LUMO energy levels compared to anisole, a trend consistent with the electron-withdrawing nature of fluorine.
-
Lipophilicity (XLogP3): The calculated XLogP3 values are similar for the three isomers and are significantly higher than that of anisole, indicating that the difluoro-propoxybenzene derivatives are more lipophilic. This has important implications for their potential use in drug design, as lipophilicity affects absorption, distribution, metabolism, and excretion (ADME) properties. A study on fluoroanisoles suggests that while trifluoromethylation significantly increases lipophilicity, it can negatively impact permeability. Difluorinated analogues, such as the ones discussed here, may offer a better balance of properties.[7]
Conclusion
This computational analysis provides valuable insights into the properties of this compound and its structural isomers. The position of the fluorine and propoxy substituents has a marked effect on the electronic properties, particularly the dipole moment and the HOMO-LUMO energy gap. These computational predictions serve as a useful guide for selecting candidates for synthesis and further experimental evaluation in drug discovery and materials science applications. The presented workflow and comparative data highlight the power of computational chemistry in accelerating the design and development of new chemical entities.
References
- 1. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anisole - Sciencemadness Wiki [sciencemadness.org]
- 3. eyesopen.com [eyesopen.com]
- 4. Chemistry gaussian software dipole moment - modelsvast [modelsvast.weebly.com]
- 5. iiste.org [iiste.org]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Difluorinated Compounds
The introduction of difluoromethylene (CF₂) and vicinal difluoride moieties into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The CF₂ group can act as a bioisostere for ketones, ethers, or other functional groups, influencing lipophilicity, metabolic stability, and binding affinity. This guide provides an objective comparison of common synthetic methods for accessing geminal and vicinal difluorinated compounds, supported by experimental data to aid researchers in selecting the optimal strategy for their specific needs.
Geminal-Difluorination of Carbonyl Compounds
The conversion of a carbonyl group to a gem-difluoromethylene unit is one of the most direct and widely used methods for introducing this motif. The primary methods involve deoxofluorinating agents or the fluorination of activated methylene groups.
Deoxofluorination of Aldehydes and Ketones
Deoxofluorinating reagents directly replace the oxygen atom of a carbonyl with two fluorine atoms. Among the most common reagents are Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
Comparative Performance of Deoxofluorinating Agents
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 4-tert-Butylcyclohexanone | DAST/HF | Not specified | 63 (plus 33% olefinic fluoride) | [1] |
| 4-tert-Butylcyclohexanone | Deoxo-Fluor/HF | Not specified | 80 (plus 16% olefinic fluoride) | [1] |
| 4-tert-Butylcyclohexanone | Aminodifluorosulfinium tetrafluoroborate/HF | Not specified | 92 (plus 4% olefinic fluoride) | [1] |
| Methyl 2,3,4-O-tribenzoyl-α-D-mannopyranoside | DAST | Not specified | Lower yield, side products | [2] |
| Methyl 2,3,4-O-tribenzoyl-α-D-mannopyranoside | Deoxo-Fluor | Not specified | Better yield, cleaner reaction | [2] |
-
DAST is a widely used reagent but is known for its thermal instability, which can be a safety concern, especially on a larger scale.[3][4]
-
Deoxo-Fluor is generally more thermally stable than DAST and can offer superior yields and selectivity in some cases.[2][4]
-
Aminodifluorosulfinium tetrafluoroborate salts have been reported to be storage-stable, crystalline solids that do not react violently with water and can provide higher selectivity with less elimination byproduct compared to DAST and Deoxo-Fluor.[1][4]
Electrophilic Difluorination of β-Ketoesters
Active methylene compounds, such as β-ketoesters, can be sequentially fluorinated using electrophilic "F+" sources. Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are the most common reagents for this transformation.
Comparative Performance of Electrophilic Fluorinating Agents
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Ethyl 2-oxocyclohexanecarboxylate | Selectfluor | MeCN, rt | 95 (monofluorination) | [5] |
| Ethyl 2-oxocyclohexanecarboxylate | NFSI | Ti(TADDOLato) catalyst | Good (monofluorination) | [5] |
| Various β-ketoacids | Selectfluor | Phase-transfer | Good (electron-rich substrates) | [6] |
| Various β-ketoacids | NFSI | MeCN/H₂O | Good (electron-deficient substrates) | [6] |
-
Selectfluor is a highly effective and versatile reagent, often used for the monofluorination of 1,3-dicarbonyl compounds.[7] Difluorination can be achieved, but the second fluorination step is typically slower due to the decreased nucleophilicity of the monofluorinated intermediate.[7]
-
NFSI is another powerful electrophilic fluorinating agent. In some catalytic systems, NFSI has been shown to provide superior enantioselectivity compared to Selectfluor.[5] The choice between Selectfluor and NFSI can also influence the substrate scope, with NFSI showing better performance for electron-deficient β-ketoacids in certain protocols.[6]
Vicinal-Difluorination of Alkenes
The direct 1,2-difluorination of alkenes is a challenging transformation but provides direct access to valuable vicinal difluoride motifs. Modern methods often rely on hypervalent iodine catalysis in combination with a fluoride source.
Iodine-Catalyzed Vicinal Difluorination
This approach typically involves an aryl iodide catalyst (e.g., p-TolI), a stoichiometric oxidant (e.g., Selectfluor or m-CPBA), and a nucleophilic fluoride source (e.g., HF-amine complex). This method is particularly effective for styrene derivatives.
Performance of Iodine-Catalyzed Vicinal Difluorination
| Substrate | Catalyst/Oxidant/Fluoride Source | Conditions | Yield (%) | Reference |
| Styrene | p-TolI / Selectfluor / HF-Pyridine | Not specified | >95 (geminal and vicinal) | [8] |
| 4-Methylstyrene | PhI(OCOCF₃)₂ / HF-Pyridine | CH₂Cl₂, rt | 85 (geminal difluorination) | [9][10] |
| 4-tert-Butylstyrene | p-TolI (cat.) / m-CPBA / HF-Pyridine | CH₂Cl₂, rt | 53 (geminal difluorination) | [9][10] |
| Anethole | Electrochemical (ex-cell) | MeCN, Et₃N·3HF | 91 | [11] |
| 4-Phenyl-1-butene | Electrochemical (ex-cell) | MeCN, Et₃N·3HF | 75 | [11] |
-
The regioselectivity between vicinal and geminal difluorination can be controlled by the HF:amine ratio, which influences the Brønsted acidity of the medium.[8][12]
-
For electron-rich alkenes that are prone to oxidation under standard chemical oxidation conditions, an electrochemical "ex-cell" approach, where a hypervalent iodine mediator is generated electrochemically before being mixed with the substrate, has been shown to provide superior yields.[11][13][14][15][16][17]
Experimental Protocols
Protocol 1: Gem-Difluorination of a Ketone using Deoxo-Fluor
This procedure is a general method for the deoxofluorination of a ketone.
References
- 1. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective, Catalytic Vicinal Difluorination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hypervalent Iodine-Mediated Fluorination of Styrene Derivatives: Stoichiometric and Catalytic Transformation to 2,2-Difluoroethylarenes [organic-chemistry.org]
- 11. Electrochemical Vicinal Difluorination of Alkenes: Scalable and Amenable to Electron‐Rich Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective, Catalytic Vicinal Difluorination of Alkenes [ouci.dntb.gov.ua]
- 13. d-nb.info [d-nb.info]
- 14. Electrochemical Vicinal Difluorination of Alkenes: Scalable and Amenable to Electron-Rich Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]
A Comparative Guide to the Aromaticity of Fluorinated Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the impact of fluorination on the aromaticity of benzene. By objectively comparing the performance of various fluorinated benzene derivatives with benzene itself, this document aims to be a valuable resource for researchers and professionals in chemistry and drug development. The information presented is supported by experimental and computational data, with detailed methodologies provided for key analytical techniques.
Introduction to Aromaticity in Fluorinated Benzenes
The introduction of fluorine atoms to a benzene ring significantly alters its electronic properties and, consequently, its aromaticity. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) that can decrease the electron density of the aromatic π-system. Conversely, fluorine's lone pairs can participate in resonance, donating electron density back to the ring (+R effect). The interplay between these opposing effects dictates the overall aromaticity of fluorinated benzene derivatives. Generally, the inductive effect of fluorine is considered to be dominant, leading to a decrease in aromaticity with increasing fluorination.[1] This guide explores this trend through a comparative analysis of key aromaticity descriptors.
Comparative Analysis of Aromaticity
The aromaticity of a molecule can be quantified using various experimental and computational methods. This guide focuses on three key descriptors:
-
Nucleus-Independent Chemical Shift (NICS): A computational method that measures the magnetic shielding at the center of a ring. Negative NICS values indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). NICS(1)zz, calculated 1 Å above the ring plane and considering only the tensor component perpendicular to the ring, is a refined metric that is particularly sensitive to the π-electron contribution to aromaticity.
-
Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index that evaluates the degree of bond length equalization in a cyclic system. A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic Kekulé structure.
-
Carbon-Carbon Bond Lengths (Å): Experimental or calculated C-C bond lengths provide a direct indication of bond delocalization. In an ideal aromatic system, all C-C bonds are of equal length.
The following table summarizes these aromaticity indices for a series of fluorinated benzene derivatives, providing a clear comparison of their performance.
| Compound | NICS(1)zz (ppm) | HOMA | Average C-C Bond Length (Å) |
| Benzene (C₆H₆) | -34.3 | 1.000 | 1.397 |
| Fluorobenzene (C₆H₅F) | -32.9 | 0.994 | 1.394 |
| 1,2-Difluorobenzene | -31.5 | 0.981 | 1.391 |
| 1,3-Difluorobenzene | -31.6 | 0.987 | 1.392 |
| 1,4-Difluorobenzene | -31.5 | 0.985 | 1.391 |
| 1,2,3-Trifluorobenzene | -30.2 | 0.969 | 1.388 |
| 1,2,4-Trifluorobenzene | -30.3 | 0.975 | 1.389 |
| 1,3,5-Trifluorobenzene | -30.4 | 0.982 | 1.390 |
| 1,2,3,4-Tetrafluorobenzene | -29.0 | 0.957 | 1.385 |
| 1,2,3,5-Tetrafluorobenzene | -29.1 | 0.963 | 1.386 |
| 1,2,4,5-Tetrafluorobenzene | -29.1 | 0.968 | 1.387 |
| Pentafluorobenzene (C₆HF₅) | -27.9 | 0.945 | 1.382 |
| Hexafluorobenzene (C₆F₆) | -26.8 | 0.930 | 1.379 |
Note: The HOMA and Average C-C Bond Length values are representative values compiled from computational studies and may vary slightly depending on the level of theory and basis set used. NICS(1)zz values are from computational studies.
Experimental and Computational Protocols
Detailed methodologies for the key experimental and computational techniques cited in this guide are provided below.
Synthesis of Fluorinated Benzene Derivatives
General Procedure for Diazotization and Fluorination (Balz-Schiemann Reaction):
This is a common method for introducing fluorine into an aromatic ring. The following is a representative protocol for the synthesis of fluorobenzene from aniline.
-
Diazotization: Aniline is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the benzenediazonium tetrafluoroborate salt.
-
Isolation: The diazonium salt often precipitates from the solution and can be collected by filtration.
-
Thermal Decomposition: The isolated and dried diazonium salt is gently heated. It decomposes to yield fluorobenzene, nitrogen gas, and boron trifluoride.
-
Purification: The crude fluorobenzene is purified by distillation.
Note: This procedure can be adapted for the synthesis of other fluorinated benzenes by starting with the corresponding fluoro-substituted anilines.
X-ray Crystallography
-
Crystal Growth: Single crystals of the fluorinated benzene derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the crystal structure. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and bond lengths.
NMR Spectroscopy for Aromaticity Analysis
-
Sample Preparation: A solution of the fluorinated benzene derivative is prepared in a deuterated solvent (e.g., CDCl₃).
-
¹H and ¹⁹F NMR Spectra Acquisition: ¹H and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹H).
-
Aromaticity Assessment: While not a direct measure of aromaticity, the chemical shifts of protons and fluorine atoms attached to the aromatic ring can provide qualitative insights. Aromatic protons typically resonate in the downfield region (around 7 ppm) due to the ring current effect.
Computational Protocol for NICS and HOMA Calculations
-
Geometry Optimization: The molecular geometry of the fluorinated benzene derivative is optimized using density functional theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
NICS Calculation: Using the optimized geometry, the NICS values are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. For NICS(1)zz, a ghost atom is placed 1.0 Å above the geometric center of the benzene ring, and the zz component of the shielding tensor is calculated.
-
HOMA Calculation: The HOMA index is calculated from the optimized bond lengths using the following equation: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where n is the number of bonds, α is a normalization constant, R_opt is the optimal bond length for an aromatic system, and R_i are the calculated bond lengths.
Visualization of Structure-Aromaticity Relationship
The following diagram illustrates the logical relationship between the degree of fluorination and the resulting changes in the aromaticity of the benzene ring. The dominant inductive effect of fluorine withdrawal of electron density generally leads to a decrease in aromaticity.
Caption: The interplay of fluorine's inductive and resonance effects on benzene's aromaticity.
References
Comparative Analysis of 1,2-Difluoro-3-propoxybenzene and Propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical and spectroscopic properties of 1,2-Difluoro-3-propoxybenzene and its non-fluorinated analog, Propoxybenzene. The inclusion of fluorine atoms significantly alters the electronic properties, lipophilicity, and metabolic stability of organic molecules, making fluorinated compounds like this compound of great interest in pharmaceutical and materials science research. This document aims to provide a clear, data-driven comparison to inform research and development decisions.
Physicochemical Properties
The introduction of two fluorine atoms onto the benzene ring of propoxybenzene has a noticeable effect on its physical properties. The increased molecular weight and altered intermolecular forces result in a higher density and boiling point for the fluorinated compound.
| Property | This compound | Propoxybenzene |
| CAS Number | 124728-93-4[1] | 622-85-5[2][3][4][5][6][7] |
| Molecular Formula | C₉H₁₀F₂O[1] | C₉H₁₂O[2][7] |
| Molecular Weight | 172.17 g/mol [1] | 136.19 g/mol [2][6] |
| Density | 1.111 g/cm³[1] | 0.947 g/cm³[3] |
| Boiling Point | 189.5 °C at 760 mmHg[1] | 190 °C at 760 mmHg[3] |
| Refractive Index | 1.457[1] | 1.499 to 1.503[3] |
| Flash Point | 74.8 °C[1] | 65.0 °C[8] |
| Solubility | Insoluble in water (0.088 g/L at 25°C)[1] | Insoluble in water, soluble in organic solvents like ethanol and ether.[4][7] |
Spectroscopic Data Comparison
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of these compounds. While full experimental spectra for this compound are not publicly available, we can predict the key features and compare them with the known spectra of Propoxybenzene. Chemical suppliers may provide experimental spectra upon request.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
This compound (Predicted): The aromatic region will be more complex than that of propoxybenzene due to ¹H-¹⁹F coupling. The protons on the benzene ring will appear as multiplets. The propoxy group protons will show characteristic signals: a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen.
-
Propoxybenzene: The aromatic region typically shows multiplets corresponding to the five protons on the benzene ring. The propoxy group protons appear as a triplet around 1.0 ppm (CH₃), a multiplet around 1.8 ppm (CH₂), and a triplet around 3.9 ppm (OCH₂).
¹³C NMR:
-
This compound (Predicted): The carbon signals of the benzene ring will be split due to one-bond and two-bond ¹³C-¹⁹F coupling, which is a key characteristic. The carbons directly bonded to fluorine will show large coupling constants.
-
Propoxybenzene: The spectrum shows distinct signals for the aromatic carbons and the three carbons of the propoxy group.
¹⁹F NMR:
-
This compound (Predicted): This is a critical technique for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms on the benzene ring. The chemical shifts and coupling between them would confirm their ortho positioning.
Infrared (IR) Spectroscopy
-
This compound (Predicted): The spectrum will feature strong C-F stretching bands in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching, as well as C-O ether stretching, will also be present.
-
Propoxybenzene: The spectrum is characterized by aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, C=C stretching in the 1500-1600 cm⁻¹ region, and a strong C-O stretching band for the ether linkage around 1245 cm⁻¹.
Mass Spectrometry (MS)
-
This compound (Predicted): The molecular ion peak (M⁺) would be observed at m/z = 172.17. Fragmentation patterns would likely involve the loss of the propoxy group and characteristic fragmentation of the difluorinated benzene ring.
-
Propoxybenzene: The molecular ion peak is at m/z = 136.19.[6] A prominent peak is often observed at m/z = 94, corresponding to the loss of a propyl group and the formation of a phenol radical cation.[5]
Experimental Protocols
Standard analytical techniques are employed for the characterization of these compounds.
NMR Spectroscopy
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton-decoupled spectra are typically acquired. For ¹⁹F NMR, a dedicated probe or a broadband probe is used.
IR Spectroscopy
-
Sample Preparation: Liquid samples can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for generating ions.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured to determine the molecular weight and fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted propoxybenzene derivative.
Caption: Workflow for Synthesis and Characterization.
References
- 1. Page loading... [guidechem.com]
- 2. medkoo.com [medkoo.com]
- 3. Propoxybenzene | 622-85-5 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Benzene, propoxy- | C9H12O | CID 12155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, propoxy- [webbook.nist.gov]
- 7. CAS 622-85-5: Propoxybenzene | CymitQuimica [cymitquimica.com]
- 8. Propoxybenzene | CAS#:622-85-5 | Chemsrc [chemsrc.com]
- 9. 124728-93-4|this compound|BLD Pharm [bldpharm.com]
Safety Operating Guide
Proper Disposal of 1,2-Difluoro-3-propoxybenzene: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 1,2-Difluoro-3-propoxybenzene (CAS No. 124728-93-4) could not be located. The following procedures are based on general best practices for the disposal of halogenated organic compounds. This guidance is not a substitute for a substance-specific risk assessment. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for disposal protocols that are compliant with local, state, and federal regulations.
This document provides essential safety, logistical, and operational guidance for the proper disposal of this compound in a laboratory setting, ensuring the safety of personnel and regulatory compliance.
Immediate Safety and Handling
Before handling this compound for disposal, it is crucial to assume it may be flammable, toxic, and an irritant, as is common for similar halogenated organic compounds.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Protective Clothing: A standard lab coat and closed-toe shoes are required.
Safe Handling Practices:
-
All handling of this substance should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Prevent the inhalation of any vapors or mists.
-
All equipment used in the process should be properly grounded to prevent static discharge.
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Crucial: Do not mix this compound waste with non-halogenated organic solvents.
-
Collect the waste in a designated, leak-proof container made of a compatible material.
-
The container must be clearly labeled with "Halogenated Organic Waste," the full chemical name "this compound," and the CAS number "124728-93-4."
2. Temporary Storage:
-
Securely seal the waste container.
-
Store the container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
The storage location should have secondary containment to mitigate any potential leaks or spills.
-
Keep the container away from sources of ignition and incompatible materials like strong oxidizing agents.
3. Final Disposal:
-
Disposal of this compound must be managed through your institution's EHS-approved hazardous waste program.
-
Contact your EHS department to schedule a waste pickup.
-
Provide them with a complete and accurate description of the waste, including the chemical name, CAS number, and quantity.
Emergency Procedures for Spills
-
Small Spills: In a well-ventilated area and with appropriate PPE, absorb the spill using an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container and treat it as hazardous waste.
-
Large Spills: Evacuate the area immediately. Notify your institution's EHS and emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
Quantitative Data
Due to the unavailability of a specific SDS, detailed quantitative data for this compound is not available. The following table provides key identifiers for this compound.
| Property | Value |
| CAS Number | 124728-93-4 |
| Molecular Formula | C₉H₁₀F₂O |
| Molecular Weight | 172.17 g/mol |
Disposal Workflow
The following diagram outlines the logical steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Comprehensive Safety and Handling Guide for 1,2-Difluoro-3-propoxybenzene
Disclaimer: This guide synthesizes safety information for handling 1,2-Difluoro-3-propoxybenzene in a laboratory setting. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's established safety protocols. A thorough risk assessment must be conducted before commencing any work.
Hazard Identification and Summary
Key GHS Hazard Statements for Similar Compounds:
Upon combustion, it may release toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[2][3]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Recommendation | Rationale |
| Eye & Face Protection | Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4] | Protects against splashes and vapors that could cause serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for degradation or punctures before use.[4] | Prevents skin contact which may cause irritation.[4] For prolonged contact, consider double-gloving. |
| Body Protection | Wear a chemical-resistant lab coat, long-sleeved clothing, and closed-toe shoes.[4] For larger quantities or significant splash risk, a chemical-resistant apron is advised. | Protects skin from accidental contact and contamination. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][4] If ventilation is inadequate or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[1] |
Operational and Disposal Workflow
A systematic approach to handling, from preparation to disposal, is critical for safety and environmental compliance. The following workflow diagram illustrates the necessary steps for safely managing this compound in the laboratory.
Caption: Logical workflow for the safe handling and disposal of this compound.
Procedural Guidance
Step-by-Step Handling Protocol
-
Pre-Operational Setup:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that a spill kit appropriate for flammable and halogenated organic compounds is readily accessible.
-
Don all personal protective equipment as outlined in the PPE table.[4]
-
-
Handling and Use:
-
Post-Experimental Procedure:
-
Decontaminate all work surfaces and equipment that came into contact with the chemical.
-
Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after work is complete, even if gloves were worn.[1]
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Waste Segregation:
-
Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1]
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, sealed container for disposal.[6] Prevent the spill from entering drains or waterways.[1] Ventilate the area thoroughly.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
